Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNBASRFGRNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174154 | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20287-70-1 | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Hantzsch Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hantzsch synthesis for obtaining Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative of interest in medicinal chemistry. Thiazole rings are a common scaffold in many biologically active compounds.[1] This document outlines the synthetic strategy, detailed experimental protocols for the synthesis of precursors and the target molecule, and relevant chemical data.
Synthetic Strategy
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, typically involving the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the most direct Hantzsch approach involves the reaction between 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate. The 4-chlorothiobenzamide provides the C2-substituted aryl group, the nitrogen, and the sulfur atoms of the thiazole ring, while ethyl 4-chloroacetoacetate provides the C4 and C5 atoms, along with the ethyl acetate side chain at the C4 position.
Experimental Protocols
This section details the experimental procedures for the synthesis of the necessary starting materials and the final product.
2.1. Synthesis of 4-chlorothiobenzamide (Starting Material)
4-chlorothiobenzamide can be prepared from 4-chlorobenzonitrile and thioacetamide.
Protocol: A mixture of 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 ml) is chilled in an ice bath.[2] The solution is saturated with dry hydrogen chloride gas.[2] The reaction mixture is then slowly distilled on an oil bath at 100°C.[2] After the removal of the liquid, aqueous sodium bicarbonate is added to the residue.[2] The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[2]
2.2. Synthesis of Ethyl 4-chloroacetoacetate (Starting Material)
Ethyl 4-chloroacetoacetate can be synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride.[3]
Protocol:
-
Add ethyl acetoacetate to a reactor and cool the vessel to 0-5°C.[3]
-
Slowly add sulfuryl chloride dropwise to the reactor, maintaining the reaction temperature between 0-5°C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[3]
-
Remove the gas from the reactor by applying a vacuum at a temperature of 35-55°C.[3]
-
Heat the mixture to 85-95°C to distill and recover any unreacted ethyl acetoacetate.[3]
-
Cool the remaining crude product to 30°C to obtain ethyl 4-chloroacetoacetate.[3]
2.3. Hantzsch Synthesis of this compound (Final Product)
The following protocol is a constructed procedure based on the general principles of the Hantzsch thiazole synthesis, as a specific published procedure for this exact reaction was not identified.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is anticipated to be complete within 3-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water, which should induce the precipitation of the crude product.
-
Neutralize the solution with a dilute solution of sodium bicarbonate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data for the key compounds involved in this synthesis.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-chlorothiobenzamide | C₇H₆ClNS | 171.65 | Not specified |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Not applicable (liquid) |
| This compound | C₁₃H₁₂ClNO₂S | 281.76 | 114-116 |
Data sourced from multiple chemical suppliers and databases.[4][5][6]
Mandatory Visualizations
4.1. Hantzsch Thiazole Synthesis Mechanism
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
4.2. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ethyl 4-chloroacetoacetate | 638-07-3 | FE23007 [biosynth.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | 20287-70-1 [m.chemicalbook.com]
In-Depth Technical Guide: Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate from Thioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a valuable heterocyclic compound in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, utilizing a thioamide and an α-halo-β-ketoester as key precursors.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process starting from commercially available materials. The overall strategy involves:
-
Synthesis of 4-chlorothiobenzamide: The required thioamide intermediate is prepared from 4-chlorobenzonitrile.
-
Hantzsch Thiazole Synthesis: The core thiazole ring is constructed by the condensation of 4-chlorothiobenzamide with a suitable α-halo-β-ketoester, in this case, ethyl 4-chloro-3-oxobutanoate.
The logical workflow for this synthesis is depicted below.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key intermediates and the final product.
Synthesis of 4-chlorothiobenzamide
This protocol describes the conversion of 4-chlorobenzonitrile to 4-chlorothiobenzamide.
Reaction:
Experimental Procedure:
A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide in 600 ml of dimethylformamide (DMF) is chilled in an ice bath.[1] The solution is saturated with dry hydrogen chloride gas while maintaining the low temperature.[1] The reaction mixture is then slowly distilled on an oil bath at 100°C.[1] After removal of the liquid, aqueous sodium bicarbonate is added to the solid residue.[1] The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-chlorobenzonitrile | 137.57 | 55.03 | 0.40 |
| Thioacetamide | 75.13 | 75.13 | 1.00 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 4-chlorothiobenzamide | 171.64 | 48.35 | 70.4 |
Table 1: Reactant and product data for the synthesis of 4-chlorothiobenzamide.
Synthesis of Ethyl 4-chloro-3-oxobutanoate
This protocol details the chlorination of ethyl acetoacetate to produce ethyl 4-chloro-3-oxobutanoate.
Reaction:
Experimental Procedure:
Ethyl acetoacetate is added to a reactor and cooled to 0-5°C. Sulfuryl chloride is then added dropwise, maintaining the reaction temperature at 0-5°C. After the addition is complete, the mixture is stirred at room temperature for 2-4 hours. The gas in the reactor is then removed under vacuum at a temperature of 35-55°C. The temperature is then raised to 85-95°C to distill and recover any unreacted ethyl acetoacetate. Finally, the reaction mixture is cooled to 30°C to obtain the crude ethyl 4-chloro-3-oxobutanoate.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Molar Ratio |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Sulfuryl chloride | 134.97 | 0.89 |
| Product | Molar Mass ( g/mol ) | Yield |
| Ethyl 4-chloro-3-oxobutanoate | 164.59 | Not specified |
Table 2: Reactant and product data for the synthesis of ethyl 4-chloro-3-oxobutanoate.
Synthesis of this compound
This section describes the final Hantzsch thiazole synthesis to produce the target compound.
Reaction:
Experimental Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-chlorothiobenzamide (1 equivalent) and ethyl 4-chloro-3-oxobutanoate (1.1 equivalents) are dissolved in absolute ethanol. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-chlorothiobenzamide | 171.64 | 1.0 |
| Ethyl 4-chloro-3-oxobutanoate | 164.59 | 1.1 |
| Product | Molar Mass ( g/mol ) | Yield |
| This compound | 281.76 | Not specified |
Table 3: Reactant and product data for the Hantzsch thiazole synthesis.
Characterization of the Final Product
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClNO₂S |
| Molar Mass | 281.76 g/mol |
| Melting Point | 114-116°C |
Table 4: Physical properties of this compound.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spec (GC-MS) | m/z: 281, 208, 168 |
Table 5: Spectroscopic data for this compound.
Reaction Mechanism
The core of this synthesis, the Hantzsch thiazole synthesis, proceeds through a well-established mechanism.
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-halo-β-ketoester, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the keto group. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of this compound from readily available starting materials. The Hantzsch thiazole synthesis provides an efficient route to this important heterocyclic scaffold. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
Technical Guide: Purification and Characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification and characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative of interest in pharmaceutical research. This document outlines detailed methodologies for purification and various analytical techniques for characterization, presenting quantitative data in a structured format for clarity and comparison.
Compound Overview
This compound is a heterocyclic compound featuring a central thiazole ring. Its structure and physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [1] |
| Molecular Weight | 281.76 g/mol | [1] |
| Melting Point | 114-116 °C | |
| Appearance | Expected to be a solid at room temperature | |
| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | [1] |
Synthesis
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.[2][3]
General Hantzsch Thiazole Synthesis Protocol
The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives.[2] The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
Caption: General scheme of the Hantzsch thiazole synthesis.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two primary methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system.
-
Solvent Selection : Ethanol is a common solvent for the recrystallization of thiazole derivatives. Alternatively, a mixed solvent system such as ethyl acetate/hexane can be employed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution : Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase : Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase (Eluent) : A mixture of non-polar and polar solvents is typically used. For this compound, a gradient of hexane and ethyl acetate is a suitable eluent system.
-
Column Packing : The silica gel is packed into a glass column as a slurry with the initial, least polar eluent.
-
Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution : The eluent is passed through the column, and the separated compounds are collected in fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Fraction Analysis : The composition of the collected fractions is monitored by thin-layer chromatography (TLC).
-
Solvent Removal : Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Caption: Workflow for purification of the target compound.
Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum will show distinct signals for the protons in the ethyl group, the methylene bridge, the thiazole ring, and the chlorophenyl group.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet (t) | 3H | -CH₂CH ₃ |
| ~4.2 | Quartet (q) | 2H | -CH ₂CH₃ |
| ~4.0 | Singlet (s) | 2H | -CH ₂-Thiazole |
| ~7.4 | Doublet (d) | 2H | Aromatic H (ortho to Cl) |
| ~7.8 | Doublet (d) | 2H | Aromatic H (meta to Cl) |
| ~7.5 | Singlet (s) | 1H | Thiazole-H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₂C H₃ |
| ~61 | -C H₂CH₃ |
| ~35 | -C H₂-Thiazole |
| ~115 | Thiazole-C 5 |
| ~127 | Aromatic C H |
| ~129 | Aromatic C H |
| ~133 | Aromatic C -Cl |
| ~134 | Aromatic C -Thiazole |
| ~150 | Thiazole-C 4 |
| ~168 | Thiazole-C 2 |
| ~170 | C =O (Ester) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. PubChem provides some 13C NMR data for this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |
| ~1550 | Medium | C=N stretch (Thiazole) |
| ~1240 | Strong | C-O stretch (Ester) |
| ~1100-1000 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 281 (for ³⁵Cl) and 283 (for ³⁷Cl) in a roughly 3:1 ratio.[1]
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 281/283 | [M]⁺ |
| 236/238 | [M - OCH₂CH₃]⁺ |
| 208/210 | [M - COOCH₂CH₃]⁺ |
| 139 | [C₆H₄Cl-C≡S]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for esters and aromatic compounds. PubChem provides GC-MS data for this compound.[1]
Caption: Analytical techniques for characterization.
Conclusion
This technical guide has detailed the essential procedures for the purification and characterization of this compound. The provided protocols for recrystallization and column chromatography offer effective means of obtaining a high-purity compound. The expected data from NMR, IR, and mass spectrometry serve as a benchmark for structural confirmation and purity assessment. This information is intended to support researchers and scientists in their work with this and related thiazole derivatives.
References
A Technical Guide to the Characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative with potential applications in medicinal chemistry and drug development. Thiazole-containing compounds are known to exhibit a wide range of biological activities. The structural formula and key properties of the title compound are presented below.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClNO₂S |
| Molecular Weight | 281.76 g/mol |
| CAS Number | 20287-70-1 |
| Appearance | Expected to be a solid |
| Melting Point | 114-116 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet (d) | 2H | Ar-H (ortho to Cl) |
| ~7.40 | Doublet (d) | 2H | Ar-H (meta to Cl) |
| ~7.10 | Singlet (s) | 1H | Thiazole-H (C5) |
| 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 3.85 | Singlet (s) | 2H | -CH₂ -COO- |
| 1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C =O (Ester) |
| ~165.0 | Thiazole-C 2 |
| ~150.0 | Thiazole-C 4 |
| ~134.0 | Ar-C -Cl |
| ~132.0 | Ar-C (ipso) |
| ~129.0 | Ar-C H |
| ~127.0 | Ar-C H |
| ~115.0 | Thiazole-C 5 |
| ~61.5 | -O-CH₂ -CH₃ |
| ~35.0 | -CH₂ -COO- |
| ~14.0 | -O-CH₂-CH₃ |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z Value | Predicted Fragment Ion |
| 281/283 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 236/238 | [M - OCH₂CH₃]⁺ |
| 208/210 | [M - COOCH₂CH₃]⁺ |
| 139/141 | [Cl-C₆H₄-C≡S]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
Experimental Protocols
The following sections detail the probable synthetic route for this compound and the general procedures for obtaining NMR and mass spectra.
The most common and effective method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Scheme:
4-chlorothiobenzamide + Ethyl 4-chloroacetoacetate → this compound
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chlorothiobenzamide (1.0 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Addition of α-haloketone: To this solution, add ethyl 4-chloroacetoacetate (1.1 equivalents).
-
Reaction: The reaction mixture is then heated to reflux with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 400 amu).
-
Source Temperature: Typically 230 °C.
-
Visualized Workflows
The following diagrams illustrate the proposed synthesis and analytical characterization workflows.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the target compound.
Navigating the Structural Landscape of Thiazole-Based Bioactive Compounds: A Technical Guide
An In-depth Examination of the Crystallography, Synthesis, and Biological Activities of 2-(4-chlorophenyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
While the precise crystal structure of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is not publicly available in crystallographic databases, this technical guide provides a comprehensive analysis of a closely related analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , for which detailed crystallographic data has been published. This guide will serve as a valuable resource by presenting its crystal structure, synthesis, and exploring the broader biological activities and potential mechanisms of action of the 2-(4-chlorophenyl)thiazole scaffold.
I. Crystallographic Analysis of a Representative 2-(4-chlorophenyl)thiazole
The structural elucidation of small molecules is paramount in understanding their chemical behavior and biological interactions. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystalline state.
Data Presentation
The following table summarizes the key crystallographic data and structure refinement parameters for the analogue compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
| Parameter | Value |
| Empirical formula | C18H16ClNO2S |
| Formula weight | 345.83 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 10.123(2) Å |
| b | 12.456(3) Å |
| c | 13.567(3) Å |
| α | 90° |
| β | 109.45(3)° |
| γ | 90° |
| Volume | 1614.3(6) ų |
| Z | 4 |
| Density (calculated) | 1.423 Mg/m³ |
| Absorption coefficient | 0.388 mm⁻¹ |
| F(000) | 720 |
| Data collection and refinement | |
| Theta range for data collection | 2.37 to 25.00° |
| Reflections collected | 11432 |
| Independent reflections | 2841 [R(int) = 0.041] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2841 / 0 / 210 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.117 |
| R indices (all data) | R1 = 0.057, wR2 = 0.126 |
II. Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. This section provides protocols for the synthesis of the analogue compound and standard biological assays relevant to the 2-(4-chlorophenyl)thiazole scaffold.
Synthesis and Crystallization of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole
The synthesis of the title analogue follows a well-established route for thiazole ring formation.
Synthesis Workflow
Caption: Synthesis of the analogue compound.
Procedure:
-
Reaction Setup: A mixture of 4-chlorobenzothioamide (1 mmol) and 2-bromo-1-phenyl-3,3-dimethoxypropan-1-one (1 mmol) is taken in absolute ethanol (20 mL).
-
Reaction Condition: The reaction mixture is refluxed for 4 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) and then recrystallized from a suitable solvent system (e.g., ethanol or acetone) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction analysis.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Workflow for Anticancer Screening
Caption: General workflow for an MTT assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
III. Biological Activities of the 2-(4-chlorophenyl)thiazole Scaffold
Derivatives of 2-(4-chlorophenyl)thiazole have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Data Presentation
The following table summarizes the reported biological activities of various 2-(4-chlorophenyl)thiazole derivatives.
| Compound Class | Target | Activity Metric | Value | Reference |
| 4-(4-chlorophenyl)thiazol-2-yl amides | HL-60 (Human leukemia) | IC50 | High cytotoxicity | [1] |
| 4-(4-chlorophenyl)thiazol-2-yl amides | THP-1 (Human monocytic leukemia) | IC50 | Cytotoxic activity | [1] |
| 2-(4-chlorophenyl)thiazole derivatives | Staphylococcus aureus | MIC | 0.4–0.8 μg/mL | [2] |
| 2-(4-chlorophenyl)thiazole derivatives | Escherichia coli | MIC | 0.4–1.6 μg/mL | [2] |
| 4-(4-chlorophenyl)thiazol-2-amines | DNase I | IC50 | 79.79 µM | |
| 4-(4-chlorophenyl)thiazol-2-amines | 5-LO | IC50 | 50 nM |
Proposed Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer effects of thiazole derivatives are mediated through the induction of apoptosis, or programmed cell death.[3] A plausible signaling cascade is depicted below.
Proposed Apoptotic Signaling Pathway
References
Physical and chemical properties of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Properties
This compound, with the CAS number 20287-70-1, is a thiazole derivative containing a 4-chlorophenyl substituent.[1][2][3][4][5][6][7] Its chemical structure combines a thiazole ring, an ethyl acetate group, and a chlorinated aromatic ring, which contribute to its specific physicochemical and biological properties.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | [3] |
| Synonyms | 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester, Ethyl fenclozate | [1][4][6] |
| CAS Number | 20287-70-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [1][2][3][4][5][6][7] |
| Molecular Weight | 281.76 g/mol | [1][3][5][7] |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | [7] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 114-116 °C | [1][5] |
| Boiling Point (Predicted) | 400.6 ± 55.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.288 g/cm³ | [5] |
| Flash Point (Predicted) | 196.1 °C | [1] |
| pKa (Predicted) | 0.10 ± 0.10 | [5] |
| LogP (Predicted) | 3.5691 | [2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis and Purification
Proposed Experimental Protocol (Hantzsch Thiazole Synthesis)
Reactants:
-
4-Chlorothiobenzamide
-
Ethyl 4-chloroacetoacetate
-
A suitable solvent (e.g., ethanol, acetone)
-
A base (optional, e.g., sodium bicarbonate, pyridine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide in a suitable solvent such as ethanol.
-
Addition of Reactants: To this solution, add an equimolar amount of ethyl 4-chloroacetoacetate. If a base is used, it can be added at this stage to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any inorganic impurities.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Spectral Data
Detailed spectral data with peak assignments for this compound are not explicitly provided in the surveyed literature. However, the availability of ¹H NMR, ¹³C NMR, and mass spectrometry data is indicated in chemical databases.[3] Based on the chemical structure, the following spectral characteristics can be anticipated:
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
-
Ethyl group protons: A triplet corresponding to the -CH₃ group and a quartet for the -CH₂- group.
-
Methylene protons: A singlet for the -CH₂- group attached to the thiazole ring.
-
Thiazole proton: A singlet for the proton on the thiazole ring.
-
Aromatic protons: Doublets corresponding to the protons on the 4-chlorophenyl ring, showing a characteristic para-substitution pattern.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
-
Ethyl group carbons: Signals for the methyl (-CH₃) and methylene (-CH₂-) carbons.
-
Ester carbonyl carbon: A signal in the downfield region characteristic of a carbonyl group.
-
Methylene carbon: A signal for the -CH₂- carbon adjacent to the thiazole ring.
-
Thiazole ring carbons: Signals corresponding to the carbon atoms of the thiazole ring.
-
Aromatic carbons: Signals for the carbons of the 4-chlorophenyl ring, including the carbon attached to the chlorine atom.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (281.76 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.
-
Major Fragmentation Peaks: Fragmentation may occur at the ester linkage, leading to the loss of the ethoxy group or the entire ethyl acetate moiety. Cleavage of the bond between the methylene group and the thiazole ring is also possible.
Biological Activity and Potential Mechanisms of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][8][9][10] While the specific mechanisms of action for this compound have not been fully elucidated, the potential pathways can be inferred from studies on related compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of some thiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][11] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some benzothiazole derivatives have also been shown to exert their anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[12]
Caption: Potential anti-inflammatory mechanism via COX inhibition.
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds are often linked to the inhibition of essential bacterial enzymes.[2][4][13][14] For instance, some thiazole derivatives have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[2] Other potential targets include DNA gyrase and thymidylate kinase, which are crucial for bacterial DNA replication and synthesis.[13]
Caption: Workflow for evaluating antimicrobial activity.
Conclusion
This compound is a molecule of interest for drug discovery, with predicted physicochemical properties that suggest good drug-like characteristics. While detailed experimental data on its synthesis and biological mechanisms are still emerging, its structural similarity to other biologically active thiazole derivatives indicates a strong potential for anti-inflammatory and antimicrobial applications. Further research is warranted to fully characterize its pharmacological profile and establish its therapeutic potential.
References
- 1. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | 20287-70-1 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. chemscene.com [chemscene.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
A Comprehensive Technical Guide to the Biological Screening of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the potential biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative with potential therapeutic applications. Drawing upon data from structurally similar compounds, this document outlines its predicted antimicrobial, anticancer, and anti-inflammatory properties. This guide offers detailed experimental protocols for the evaluation of these activities and visual representations of experimental workflows and potential signaling pathways to support further research and drug development efforts.
Potential Biological Activities
While comprehensive biological screening data for this compound is not extensively available in the public domain, the broader class of thiazole derivatives has demonstrated a wide range of pharmacological activities. Based on the biological evaluation of structurally related compounds, this compound is predicted to exhibit the following biological effects:
-
Antimicrobial and Antifungal Activity : Thiazole-containing compounds are recognized for their potential to combat various bacterial and fungal infections.[1]
-
Anti-inflammatory Properties : The core thiazole structure is a key component in compounds that modulate inflammatory responses.[1]
-
Anticancer Activity : Numerous thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Data on Structurally Related Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activity data of structurally similar thiazole derivatives.
Table 1: Anticancer Activity of Related Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl- and 4-chlorophenyl-substituted pyridopyrimidinone-thiazole hybrid (K5) | MCF-7 (Breast Cancer) | 119 | [2] |
| Phenyl- and 4-chlorophenyl-substituted pyridopyrimidinone-thiazole hybrid (K5) | HeLa (Cervical Cancer) | 15 | [2] |
| Thiazole conjugated amino acid derivative (5a) | A549 (Lung Cancer) | 8.02 | [3] |
| Thiazole conjugated amino acid derivative (5a) | HeLa (Cervical Cancer) | 6.51 | [3] |
| Thiazole conjugated amino acid derivative (5a) | MCF-7 (Breast Cancer) | 6.84 | [3] |
Table 2: Antimicrobial Activity of Related Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d) | Staphylococcus aureus ATCC 6538 | 156 | [4] |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d) | Staphylococcus epidermidis ATCC 12228 | 78 | [4] |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3e) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [4] |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3h) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [4] |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d) | Candida albicans ATCC 10231 | 156 | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate the biological activities of this compound.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, A549) into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the compound to the wells at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include control wells with vehicle only. Incubate the plates for 48-72 hours.[5]
-
MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]
-
Preparation of Inoculum : Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity.[4]
-
Compound Dilution : Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]
-
Inoculation : Add a standardized inoculum of the test microorganism to each well.
-
Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.[6]
-
Animal Acclimatization : Acclimate Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration : Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Nimesulide).[6][7]
-
Induction of Edema : One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]
-
Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing Experimental and Logical Relationships
The following diagrams, created using the DOT language, illustrate a typical workflow for biological screening and a potential signaling pathway that may be modulated by thiazole derivatives.
Potential Mechanisms of Action
Based on studies of related thiazole compounds, the potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in inflammation and cancer.
-
Inhibition of Inflammatory Pathways : Thiazole derivatives have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting these pathways, the compound could reduce the expression of cytokines like TNF-α and IL-6, thereby exerting its anti-inflammatory effects.[8]
-
Induction of Apoptosis in Cancer Cells : Some thiazole derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells.[5][10] This is a critical mechanism for anticancer agents, as it leads to the elimination of malignant cells. The induction of apoptosis could be a key component of the compound's potential anticancer activity.
Further research is necessary to elucidate the precise mechanisms of action of this compound and to confirm these predicted biological activities. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]
- 2. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative with a range of reported biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1] The thiazole scaffold is a common feature in many biologically active compounds, contributing to their therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound, drawing upon data from related compounds and general mechanisms attributed to the thiazole class. It is important to note that while the broader class of thiazole-containing molecules has been studied, specific quantitative data and detailed mechanistic studies for this exact compound are limited in publicly available scientific literature.
Potential Therapeutic Areas and General Mechanisms of Action
The diverse biological activities of thiazole derivatives suggest that this compound may act on multiple molecular targets. The primary therapeutic areas of interest based on existing literature for similar compounds are:
-
Antimicrobial and Antifungal Activity: Thiazole-containing compounds are known to interfere with essential microbial processes.
-
Anti-inflammatory Activity: Several thiazole derivatives have demonstrated the ability to modulate inflammatory pathways.
-
Anticancer Activity: The cytotoxic properties of thiazole analogs against various cancer cell lines have been reported.
The following sections will delve into the potential molecular targets within each of these therapeutic areas.
Potential Antimicrobial and Antifungal Targets
While specific enzyme inhibition data for this compound is not available, the established mechanisms of action for other thiazole-based antimicrobial and antifungal agents provide valuable insights into its potential targets.
2.1. Fungal Ergosterol Biosynthesis Pathway
A primary mechanism for many azole-based antifungal agents, including thiazoles, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The key enzyme in this pathway is 14α-demethylase , a cytochrome P450 enzyme.
-
Proposed Mechanism: this compound may bind to the active site of 14α-demethylase, disrupting the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.
Caption: Proposed inhibition of fungal 14α-demethylase.
2.2. Bacterial DNA Gyrase and Topoisomerase IV
Thiazole derivatives have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them attractive targets for antibiotics.
-
Proposed Mechanism: The compound could potentially bind to the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV, preventing the conformational changes required for their enzymatic activity. This would lead to the inhibition of DNA supercoiling and decatenation, ultimately resulting in bacterial cell death.
Potential Anti-inflammatory Targets
The anti-inflammatory properties of thiazole-containing molecules are often attributed to their ability to modulate key inflammatory pathways.
3.1. Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Proposed Mechanism: this compound might act as an inhibitor of COX-1 and/or COX-2, reducing the production of prostaglandins and thereby alleviating inflammatory symptoms.
Caption: Potential inhibition of COX enzymes in the inflammatory pathway.
Potential Anticancer Targets
The cytotoxic activity of thiazole derivatives against cancer cells suggests interference with critical cellular processes required for proliferation and survival.
4.1. Tyrosine Kinases
Many anticancer drugs target tyrosine kinases , enzymes that play a crucial role in cell signaling pathways controlling cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a prominent example.
-
Proposed Mechanism: The 2-aminothiazole scaffold, present in some anticancer drugs, is known to interact with the ATP-binding site of tyrosine kinases. It is plausible that this compound or its metabolites could exhibit inhibitory activity against specific tyrosine kinases involved in cancer progression.
Quantitative Data Summary
As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, or EC50 values) for this compound against specific molecular targets has been published. The table below is presented as a template for future research findings.
| Target Class | Potential Specific Target | Compound | Activity (IC50/Ki/EC50) | Assay Type | Reference |
| Antifungal | 14α-demethylase | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |
| Antibacterial | DNA Gyrase (GyrB) | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |
| Antibacterial | Topoisomerase IV (ParE) | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |
| Anti-inflammatory | COX-1 | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |
| Anti-inflammatory | COX-2 | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |
| Anticancer | EGFR Tyrosine Kinase | This compound | Data Not Available | Kinase Inhibition Assay | N/A |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently available in published literature. However, standard assays can be employed to investigate its activity against the potential targets discussed.
6.1. General Workflow for Target Identification and Validation
Caption: A general experimental workflow for target identification.
6.2. Example Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme (e.g., 14α-demethylase, COX-2).
-
Materials:
-
Purified recombinant enzyme.
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate).
-
Assay buffer specific to the enzyme.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor.
-
96-well microplate.
-
Microplate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.
-
Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, with potential applications in infectious diseases, inflammation, and oncology. However, the current body of literature lacks specific data on its molecular targets and mechanisms of action. Future research should focus on:
-
Systematic screening of this compound against a panel of relevant enzymes and receptors to identify its primary target(s).
-
Quantitative determination of its potency and selectivity through detailed enzyme kinetics and binding studies.
-
Structure-activity relationship (SAR) studies to optimize the compound for improved activity and pharmacokinetic properties.
-
In vivo studies in relevant disease models to validate the therapeutic potential of this compound.
By elucidating the specific molecular interactions of this compound, the scientific community can better understand its therapeutic potential and accelerate its development into a clinically useful agent.
References
In Silico Modeling of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Technical Guide for Drug Discovery Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This technical guide provides a comprehensive framework for the in silico modeling of a specific thiazole derivative, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. While extensive experimental data for this particular compound is not widely available in public literature, its structural similarity to other biologically active thiazoles suggests its potential as a therapeutic agent, particularly in the areas of oncology and anti-inflammatory applications.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic in silico approach to investigate the therapeutic potential of this compound, from initial compound characterization to predictive bioactivity and pharmacokinetic profiling. The methodologies presented herein are designed to accelerate the drug discovery process by prioritizing experimental studies and providing insights into the compound's mechanism of action at a molecular level.
Compound Profile
A thorough understanding of the physicochemical properties of a compound is the foundation of any in silico study. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | [4] |
| CAS Number | 20287-70-1 | [5] |
| Molecular Formula | C13H12ClNO2S | [5] |
| Molecular Weight | 281.76 g/mol | [4] |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=C(Cl)C=C2) | [4] |
| InChI Key | QYLWUGIUMLKQOV-UHFFFAOYSA-N | [4] |
| Melting Point | 114-116°C | [2] |
| Boiling Point | 400.6°C at 760 mmHg | [2] |
In Silico Modeling Workflow
The in silico evaluation of a small molecule for drug discovery purposes typically follows a structured workflow. This workflow is designed to systematically assess the compound's potential to interact with biological targets and its drug-like properties.
References
The Chloro-Phenyl Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships
A Technical Deep Dive for Researchers and Drug Development Professionals
The 4-chlorophenyl thiazole moiety is a privileged scaffold in medicinal chemistry, consistently appearing in novel compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Derivatives of 4-chlorophenyl thiazole have demonstrated significant potential as antimicrobial agents, with researchers exploring various substitutions on the thiazole ring to optimize their potency and spectrum of activity.
Structure-Activity Relationship Analysis
A key area of investigation has been the hybridization of the 4-chlorophenyl thiazole core with other heterocyclic systems, such as s-triazine. These hybrid molecules have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][2] The general observation is that the nature of the substituent at the 2-position of the thiazole ring plays a crucial role in determining the antimicrobial potency.
For instance, the introduction of amino and mercapto nucleophiles to a 4-chlorophenylthiazolyl-s-triazine core has yielded compounds with significant antibacterial activity.[1][2] SAR studies on these hybrids revealed that substitutions with furfuryl-amino or phenyl-amino groups on the s-triazine ring enhanced the activity, particularly against Bacillus cereus and Staphylococcus aureus.[1]
Furthermore, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiazole has produced derivatives with notable activity against various bacterial and fungal strains.[3] For example, certain thiazolidinone derivatives derived from these Schiff bases exhibited promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[3]
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-chlorophenyl thiazole derivatives against various microbial strains.
| Compound ID | R Group (Substitution at 2-position of thiazole) | Target Organism | MIC (µg/mL) | Reference |
| 31d | Mono-chloro-3,4-dichlorophenylthiazolyl-s-triazine with phenyl-amino | Bacillus cereus | Not specified | [1] |
| 32d | Mono-chloro-3,4-dichlorophenylthiazolyl-s-triazine with furfuryl-amino | Lactobacillus casei, Staphylococcus aureus | Not specified | [1] |
| 4a | 2-(pyrazol-1-yl)thiazolidin-4-one | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Not specified | [3] |
| 3c | N-(quinolin-8-ylmethylene) | Aspergillus flavus | Not specified | [3] |
| 4b | 2-(quinolin-8-yl)thiazolidin-4-one | Aspergillus flavus | Not specified | [3] |
Note: Specific MIC values were not always available in the reviewed literature, but the compounds were highlighted for their significant activity.
Anticancer Activity: Targeting Proliferative Disorders
The 4-chlorophenyl thiazole scaffold has also been extensively investigated for its potential in cancer therapy. These derivatives have shown cytotoxic effects against a range of human cancer cell lines.
Structure-Activity Relationship Analysis
Molecular hybridization has been a successful strategy in developing potent anticancer agents based on the 4-chlorophenyl thiazole core. The conjugation of this moiety with amino acids has resulted in hybrid derivatives with significant cytotoxicity.[4] The nature of the amino acid and substitutions on the phenyl ring at the C-4 position of the thiazole framework influence the cytotoxic activity.[4]
For example, in a series of thiazole-amino acid hybrids, the presence of a pyridine or tryptophan moiety was found to significantly enhance the anticancer activity.[4] This suggests that the introduction of hydrogen-bonding sites can improve the interaction of these molecules with their biological targets.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 4-chlorophenyl thiazole derivatives against various cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | Thiazole-phenylalanine hybrid with 3,4,5-trimethoxyphenyl at C-4 | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | >50 | [4] |
| Not Specified | Thiazole-amino acid hybrid with pyridine at C-4 | Not Specified | Enhanced Activity | [4] |
| Not Specified | Thiazole-amino acid hybrid with tryptophan at C-2 | Not Specified | Enhanced Activity | [4] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several studies have highlighted the potential of 4-chlorophenyl thiazole derivatives as anti-inflammatory agents. These compounds have been shown to inhibit key mediators of the inflammatory response.[5][6][7]
Structure-Activity Relationship Analysis
The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7]
For instance, a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were synthesized and evaluated for their anti-inflammatory activities.[6][7] The SAR analysis revealed that the substitution pattern on the phenyl rings of the dihydropyrazole moiety significantly influenced the inhibitory activity against nitric oxide (NO) production in LPS-induced RAW264.7 cells.[6]
Quantitative Data Summary
The table below summarizes the anti-inflammatory activity of selected 4-chlorophenyl thiazole derivatives.
| Compound ID | R Group | Assay | % Inhibition of Edema (at 5h) | Reference |
| 4c | 2-(4-chlorophenyl)-6-(4-chlorophenyl)thiazolo[3,2-b][1][2][8]triazole | Carrageenan-induced rat paw edema | 68.75 | [5] |
| 4f | 2-(4-chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1][2][8]triazole | Carrageenan-induced rat paw edema | 62.50 | [5] |
| 4i | 2-(4-chlorophenyl)-6-(4-nitrophenyl)thiazolo[3,2-b][1][2][8]triazole | Carrageenan-induced rat paw edema | 71.87 | [5] |
| Indomethacin | Standard Drug | Carrageenan-induced rat paw edema | 78.12 | [5] |
Experimental Protocols
This section provides a generalized overview of the methodologies commonly employed in the synthesis and biological evaluation of 4-chlorophenyl thiazole derivatives, based on the cited literature.
General Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
A common starting material for many of these derivatives is 2-amino-4-(4-chlorophenyl)thiazole. A typical synthesis involves the reaction of 4-chloroacetophenone with thiourea in the presence of a halogenating agent like iodine or bromine.
Procedure:
-
A mixture of 4-chloroacetophenone (1 equivalent) and thiourea (2 equivalents) is heated in a suitable solvent (e.g., ethanol).
-
Iodine or bromine (1 equivalent) is added portion-wise to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution).
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced rat paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animals (e.g., Wistar rats) are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups.
-
The test compounds or the standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v) is administered into the right hind paw of each animal.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the logical flow of research and the biological context of these compounds, the following diagrams are provided.
Caption: General workflow for the development of 4-chlorophenyl thiazole derivatives.
Caption: Putative anti-inflammatory mechanism of 4-chlorophenyl thiazole derivatives.
This guide consolidates key findings on the structure-activity relationships of 4-chlorophenyl thiazole derivatives, providing a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile scaffold. The provided data and protocols offer a solid foundation for initiating or advancing research in this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro evaluation of the biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The described assays are designed to assess its cytotoxic, antimicrobial, antifungal, and anti-inflammatory properties.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on mammalian cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product.[2]
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Cancer | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
References
Application Notes and Protocols: Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. This thiazole derivative serves as a versatile scaffold for the development of novel therapeutic agents, demonstrating potential in anti-inflammatory, antifungal, and antimicrobial applications. Detailed protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique structural features allow for diverse biological activities. This compound, characterized by a 4-chlorophenyl group at the 2-position and an ethyl acetate moiety at the 4-position, offers a valuable starting point for the synthesis of new chemical entities. The presence of the chlorophenyl group can enhance biological activity, while the ethyl acetate group provides a convenient handle for further chemical modifications.
Biological Activities and Potential Applications
Derivatives of the this compound scaffold have been investigated for a range of biological activities. The primary areas of interest include:
-
Anti-inflammatory Activity: Thiazole derivatives, including those with a chlorophenyl substituent, have shown potential as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2] Inhibition of COX-2 is a particularly attractive target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
Antifungal Activity: The thiazole nucleus is a component of some antifungal agents. Derivatives of this scaffold have demonstrated potent activity against various fungal pathogens, including Candida albicans.[3][4] The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5][6]
-
Antimicrobial Activity: Thiazole derivatives have been explored for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[7][8]
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the biological activities of various thiazole derivatives, providing a reference for the potential of compounds derived from the this compound scaffold.
Table 1: Anti-inflammatory Activity of Thiazole Derivatives (COX Inhibition)
| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolyl-thiazolidinone/thiazole derivatives | COX-1 | - | - | [9] |
| COX-2 | - | 134.6, 26.08, 42.13 | [9] | |
| Diphenyl-amino thiazole derivative | COX-2 | 0.09 | 61.66 | [1] |
| Thiazole carboxamide derivative (2a) | COX-1 | 2.65 | 2.77 | [2] |
| COX-2 | 0.958 | [2] | ||
| Thiazole carboxamide derivative (2b) | COX-1 | 0.239 | 1.25 | [2] |
| COX-2 | 0.191 | [2] |
Table 2: Antifungal Activity of Thiazole Derivatives against Candida albicans
| Compound/Derivative Class | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008 - 7.81 | [3][4] |
| 2-((2-(hexan-3-ylidene)hydrazino)-4-(4-chlorophenyl)-thiazole) | 0.125 - 16.0 | [10] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | 3.9 | [11] |
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (mg/L) | Reference |
| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)-acylamino]thiazol-4-yl]acetic acid ethyl esters | S. epidermidis ATCC 12228 | 62.5 - 312 | [7] |
| S. aureus ATCC 6538 | 156 | [7] | |
| C. albicans ATCC 10231 | 156 | [7] | |
| Thiazole clubbed 1,3,4-oxadiazoles | S. aureus MTCC 96 | 12.5 - 25 | [12] |
| S. pyogenes MTCC 442 | 12.5 - 25 | [12] |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Pathway:
Derivatives of the this compound scaffold can exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is a key component of the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins. Furthermore, some thiazole derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[13][14]
Caption: Anti-inflammatory signaling pathway and points of inhibition by thiazole derivatives.
Antifungal Mechanism:
The antifungal activity of azole compounds, including thiazole derivatives, primarily targets the fungal cell membrane. They inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to fungal cell death.[5][6][15]
Caption: Antifungal mechanism of action of thiazole derivatives via inhibition of ergosterol biosynthesis.
Experimental Protocols
1. Synthesis of this compound (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of the scaffold based on the Hantzsch thiazole synthesis.[16][17]
Caption: Experimental workflow for the Hantzsch synthesis of the scaffold.
Materials:
-
4-Chlorothiobenzamide
-
Absolute Ethanol
-
Deionized Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-chlorothiobenzamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.0-1.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold deionized water to induce precipitation of the crude product.
-
Neutralize the solution with a 5% sodium bicarbonate solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum.
2. In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general procedure for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[2][7][20]
Materials:
-
COX-1 (human or ovine) and COX-2 (human or ovine) enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the reaction buffer.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
3. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Candida albicans, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[21][22]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a concentration of 1-5 x 10^6 CFU/mL. Dilute this suspension to the final testing concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Conclusion
This compound represents a promising and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and antifungal agents. The provided application notes and protocols offer a solid foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities, contributing to the development of new and effective therapeutic agents.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cem.de [cem.de]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 19. Page loading... [guidechem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Note and Protocol for Antimicrobial Susceptibility Testing of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives represent a significant class of heterocyclic compounds that are the subject of extensive research in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2][3] The emergence of antibiotic resistance necessitates the development of new and effective antimicrobial agents.[2] Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole class.[4] This document provides a detailed protocol for determining the in vitro antimicrobial susceptibility of this compound. The primary method detailed is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's antimicrobial potency.[5][6][7] An alternative, the agar dilution method, is also described. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Data Presentation
All quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 | ||
| [Other...] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]
a. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Spectrophotometer or microplate reader
b. Preparation of the Test Compound
-
Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions.
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth medium (CAMHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of final concentrations for testing.[6]
c. Preparation of Inoculum
-
From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[10]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Inoculation and Incubation
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.
-
Include a growth control well (inoculum without the test compound) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.
e. Determination of MIC
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6][7]
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
Agar Dilution Method
The agar dilution method is an alternative for determining the MIC.[11][12][13]
a. Materials
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial and fungal strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
b. Procedure
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.[12]
-
Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.
-
Prepare the microbial inoculum as described for the broth microdilution method.
-
Spot-inoculate the surface of each agar plate with the prepared inoculum (approximately 10⁴ CFU per spot).[11]
-
Incubate the plates under the same conditions as the broth microdilution method.
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.
Mandatory Visualization
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. researchgate.net [researchgate.net]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative, a class of compounds recognized for a wide range of biological activities, including potential anticancer and cytotoxic effects.[1][2] Thiazole-containing compounds have been reported to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death).[3] This document provides a comprehensive guide to evaluating the cytotoxic potential of this compound using a panel of standard cell-based assays.
The provided protocols for cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay) will enable researchers to determine the half-maximal inhibitory concentration (IC50) and gain insights into the compound's potential mechanism of action.[4]
General Experimental Workflow
A systematic approach is crucial for accurately assessing the cytotoxicity of a novel compound. The overall workflow involves preparing the test compound, culturing selected cell lines, exposing the cells to a range of compound concentrations, and subsequently performing various assays to measure cell health and death.
References
- 1. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of thiazole have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This document focuses on Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and its derivatives, which are of significant interest in drug discovery due to their potential therapeutic applications. The presence of the 4-chlorophenyl group on the thiazole ring is a common feature in many biologically active compounds, and the ethyl acetate side chain provides a handle for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties. These derivatives have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[1]
This application note provides detailed protocols for the synthesis of the core scaffold, summaries of reported biological activities, and structure-activity relationship (SAR) insights to guide further drug development efforts.
I. Synthesis Protocols
The primary method for the synthesis of the 2-aryl-thiazole scaffold is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the key starting materials are 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate.
A. Synthesis of 4-chlorothiobenzamide
This intermediate can be prepared from the corresponding 4-chlorobenzonitrile by treatment with ammonium sulfide.
-
Materials: 4-chlorobenzonitrile, Ammonium sulfide solution, Dimethylformamide (DMF), Crushed ice.
-
Procedure:
-
Dissolve 4-chlorobenzonitrile in DMF.
-
Add ammonium sulfide solution to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-chlorothiobenzamide.
-
B. Synthesis of this compound
-
Materials: 4-chlorothiobenzamide, Ethyl 4-chloroacetoacetate, Ethanol (absolute), Sodium bicarbonate.
-
Procedure:
-
Suspend 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate in absolute ethanol.
-
Reflux the mixture for several hours. Monitor the reaction progress by TLC.[2][3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.
-
The crude product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
C. Characterization:
The synthesized compound should be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point range. The melting point for the title compound is reported to be 114-116°C.[1]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight. The molecular formula is C13H12ClNO2S, with a molecular weight of 281.76 g/mol .[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
II. Biological Activities and Data Presentation
Derivatives of the 2-(4-chlorophenyl)thiazole scaffold have been investigated for a variety of biological activities. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.[1]
A. Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines. The mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes like VEGFR-2.[4]
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl with a phenyl group on the hydrazine | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | ||
| 4a | 2-(4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | 12.7 ± 0.77 | [4] |
| HepG2 (Liver) | 6.69 ± 0.41 | [4] | ||
| Staurosporine | (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [4] |
| HepG2 (Liver) | 8.4 ± 0.51 | [4] | ||
| 4c | (VEGFR-2 Inhibition) | - | 0.15 | [4] |
| Sorafenib | (Standard, VEGFR-2 Inhibitor) | - | 0.059 | [4] |
| 4c (SKNMC) | N-(4-nitrophenyl) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |
| 4d (Hep-G2) | N-(3-chlorophenyl) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |
B. Antimicrobial Activity
Thiazole derivatives are well-known for their antimicrobial properties against a spectrum of bacteria and fungi.[1] The activity is often influenced by the nature and position of substituents on the thiazole and associated phenyl rings.
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
| 59j | Phenylthiazol-2-amine derivative | S. aureus | 6.25 ± 0.48 | [6] |
| S. epidermidis | 3.12 ± 0.38 | [6] | ||
| Streptomycin | (Standard) | S. epidermidis | 3.12 (equipotent) | [6] |
| Thiazole-coumarin | Hybrid scaffold | Bacillus pumilus | 7.69 (µmol) | [6] |
| Ciprofloxacin | (Standard) | Bacillus pumilus | 29 (µmol) | [6] |
III. Experimental Protocols for Biological Assays
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Materials: Bacterial/fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, 96-well microtiter plates, Test compounds (dissolved in DMSO), Standard antibiotic (e.g., Ciprofloxacin, Streptomycin), Resazurin dye.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microbial suspension to each well.
-
Include positive (microbes + broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, add Resazurin dye to assess microbial growth (a color change indicates viable microorganisms).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
IV. Visualizations
A. Synthetic Workflow
Caption: Synthetic scheme for this compound.
B. Potential Signaling Pathway Inhibition
Given the reported activity of thiazole derivatives against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the following diagram illustrates its simplified signaling pathway, a potential target for these compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
References
- 1. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In vivo Formulation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (ECPTA), a thiazole derivative with potential therapeutic applications, for in vivo studies. Due to its predicted low aqueous solubility, this document outlines a systematic approach to solubility screening and the development of appropriate vehicle formulations for oral and parenteral administration in preclinical animal models. Detailed experimental protocols for formulation preparation and administration are provided, alongside recommendations for data presentation and visualization of experimental workflows.
Introduction
This compound (ECPTA) is a synthetic compound belonging to the thiazole class of heterocycles. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4][5]. Preclinical in vivo studies are a critical step in evaluating the pharmacokinetic, pharmacodynamic, and toxicological profiles of novel drug candidates like ECPTA. A key challenge in these studies is the formulation of poorly water-soluble compounds to ensure adequate bioavailability for meaningful pharmacological assessment. This document provides standardized protocols for developing a suitable formulation for ECPTA to support such in vivo research.
Physicochemical Properties of ECPTA
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂ClNO₂S | [6][7][8] |
| Molecular Weight | 281.76 g/mol | [6][8][9] |
| Melting Point | 114-116 °C | [6][8] |
| Appearance | Crystalline solid (predicted) | |
| CAS Number | 20287-70-1 | [6][7][8] |
Formulation Development Strategy
Given the anticipated poor aqueous solubility of ECPTA, a systematic approach to formulation development is recommended. This involves an initial solubility screening in various pharmaceutically acceptable excipients, followed by the preparation of trial formulations. The choice of the final formulation will depend on the intended route of administration, the required dose, and the stability of the compound in the vehicle. Common strategies for enhancing the solubility of poorly soluble drugs include the use of co-solvents, surfactants, and lipid-based systems[10][11][12][13][14].
Solubility Screening Protocol
Objective: To determine the approximate solubility of ECPTA in a range of common pharmaceutical excipients.
Materials:
-
This compound (ECPTA)
-
A selection of solvents and excipients (see Table 2)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess of ECPTA to a known volume of each excipient in a suitable vial.
-
Vortex the vials for 2 minutes and then shake at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.
-
Determine the concentration of ECPTA in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Calculate the solubility in each excipient and record the results.
Table 2: Suggested Excipients for Solubility Screening
| Excipient Class | Examples |
| Aqueous Vehicles | Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4 |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO) |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 |
| Oils/Lipids | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT) |
Formulation Protocols
Based on the results of the solubility screening, a suitable vehicle can be selected. Below are example protocols for preparing formulations for oral and intraperitoneal administration.
Protocol for Oral Gavage Formulation
This protocol describes the preparation of a solution or suspension of ECPTA for oral administration in rodents.
Materials:
-
ECPTA
-
Selected vehicle components (e.g., a co-solvent/surfactant blend in an aqueous base)
-
Sterile, graduated cylinder or volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter (if applicable)
Procedure:
-
Calculate the required amounts of ECPTA and vehicle components based on the desired final concentration and batch size.
-
In a suitable container, combine the co-solvents and/or surfactants.
-
Slowly add the ECPTA to the excipient mixture while stirring continuously until fully dissolved. Gentle warming may be applied if necessary, but the stability of ECPTA at elevated temperatures should be confirmed.
-
If an aqueous base is used, add it gradually to the organic phase containing the dissolved ECPTA while stirring.
-
For suspensions, a suspending agent (e.g., carboxymethylcellulose) may be required.
-
Adjust the pH of the final formulation if necessary using appropriate buffering agents.
-
Visually inspect the formulation for complete dissolution (for solutions) or uniform dispersion (for suspensions).
Example Oral Formulation:
-
10% DMSO / 10% Solutol® HS 15 / 80% Saline (w/v/v): A common vehicle for poorly soluble compounds.
Protocol for Intraperitoneal Injection Formulation
This protocol outlines the preparation of a sterile formulation of ECPTA for intraperitoneal administration.
Materials:
-
ECPTA
-
Sterile vehicle components suitable for parenteral administration
-
Sterile vials and closures
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Laminar flow hood or other aseptic environment
Procedure:
-
Prepare the vehicle in a sterile container within a laminar flow hood.
-
Aseptically add the calculated amount of ECPTA to the sterile vehicle.
-
Stir until the compound is completely dissolved.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Seal the vial and store under appropriate conditions (e.g., protected from light, refrigerated).
Example Intraperitoneal Formulation:
-
5% DMSO / 5% Cremophor® EL / 90% Sterile Saline (v/v/v): A frequently used vehicle for parenteral administration of lipophilic drugs.
In Vivo Administration Protocols
The following are generalized protocols for the administration of the formulated ECPTA to rodents. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Oral Gavage in Mice and Rats
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[15][16]
-
Syringes
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and 10-20 mL/kg for rats[15][16].
-
Properly restrain the animal.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation[15][16].
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus.
-
Once the needle is correctly placed, administer the formulation smoothly.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals[15][17].
Intraperitoneal (IP) Injection in Mice and Rats
Materials:
-
Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[18][19]
-
Syringes
-
70% Isopropyl alcohol
Procedure:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume is generally < 10 ml/kg for both mice and rats[18].
-
Restrain the animal in dorsal recumbency.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[20][21][22].
-
Disinfect the injection site with 70% alcohol[20].
-
Insert the needle at a 30-40° angle with the bevel facing up[18][21].
-
Aspirate to ensure no body fluids are drawn into the syringe, indicating incorrect placement[19][20].
-
Inject the formulation and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse effects[18][19].
Data Presentation
All quantitative data from formulation development and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 3: Example of Solubility Data Presentation
| Excipient | Solubility (mg/mL) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Propylene Glycol | 5.2 | Clear solution |
| PEG 400 | 12.8 | Clear solution |
| 20% Solutol® HS 15 in Water | 2.5 | Clear micellar solution |
Table 4: Example of Dosing Information for an In Vivo Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Vehicle | Dosing Volume (mL/kg) |
| 1 | Vehicle Control | 0 | Oral Gavage | 10% DMSO / 10% Solutol® HS 15 / 80% Saline | 10 |
| 2 | ECPTA | 10 | Oral Gavage | 10% DMSO / 10% Solutol® HS 15 / 80% Saline | 10 |
| 3 | ECPTA | 30 | Oral Gavage | 10% DMSO / 10% Solutol® HS 15 / 80% Saline | 10 |
| 4 | Vehicle Control | 0 | Intraperitoneal | 5% DMSO / 5% Cremophor® EL / 90% Sterile Saline | 5 |
| 5 | ECPTA | 5 | Intraperitoneal | 5% DMSO / 5% Cremophor® EL / 90% Sterile Saline | 5 |
| 6 | ECPTA | 15 | Intraperitoneal | 5% DMSO / 5% Cremophor® EL / 90% Sterile Saline | 5 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for ECPTA formulation and in vivo administration.
Caption: Decision tree for route-specific formulation and dosing.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]
- 7. parchem.com [parchem.com]
- 8. 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | 20287-70-1 [m.chemicalbook.com]
- 9. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. research.vt.edu [research.vt.edu]
Application Notes & Protocols for the Analytical Method Development of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a molecule of interest in pharmaceutical research.[1][2] Robust and reliable analytical methods are crucial for its characterization, quantification, and stability assessment throughout the drug development process. These application notes provide a comprehensive guide to the development and implementation of analytical methodologies for this compound, including a High-Performance Liquid Chromatography (HPLC) method for assay and impurity determination, as well as protocols for forced degradation studies to establish the inherent stability of the molecule and to develop a stability-indicating method.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling
A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[3]
Proposed Chromatographic Conditions
The following HPLC conditions are a recommended starting point for the analysis of this compound. Optimization will be necessary to achieve the desired separation and peak shapes.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol: HPLC Method Development
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity studies).
-
Prepare sample solutions at a similar concentration to the primary working standard.
-
-
System Suitability:
-
Before initiating any analysis, ensure the HPLC system is suitable for the intended purpose.
-
Inject the working standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.
-
Determine the theoretical plates and tailing factor for the analyte peak.
-
-
Method Validation:
-
The developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
-
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[4][5] These studies involve subjecting the drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5]
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the sample diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the sample diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the sample diluent.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 48 hours.
-
Dissolve the solid in the sample diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Dissolve the solid in the sample diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of degradation products and the decrease in the main peak area.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 N HCl | 24 hours | 60°C | Data | Data | Data |
| 0.1 N NaOH | 24 hours | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp. | Data | Data | Data |
| Thermal | 48 hours | 105°C | Data | Data | Data |
| Photolytic (UV) | As per ICH | Ambient | Data | Data | Data |
| Photolytic (Vis) | As per ICH | Ambient | Data | Data | Data |
RRT = Relative Retention Time
Logical Flow of a Stability-Indicating Method Development
Caption: Logical Flow for Developing a Stability-Indicating Method.
Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This includes process-related impurities and degradation products.
Approach to Impurity Profiling
-
Process-Related Impurities:
-
Analyze samples from different batches of the synthesis to identify any recurring impurities.
-
Characterize these impurities using techniques like LC-MS/MS and NMR.
-
-
Degradation Products:
-
The impurities generated during the forced degradation studies should be characterized.
-
LC-MS/MS is a powerful tool for the initial structural elucidation of these degradation products.
-
Summary of Potential Impurities
| Impurity Type | Potential Origin | Analytical Approach |
| Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Intermediates | Incomplete reaction | HPLC, LC-MS |
| By-products | Side reactions | HPLC, LC-MS/MS, NMR |
| Degradation Products | Hydrolysis, Oxidation, etc. | HPLC, LC-MS/MS |
The analytical methods and protocols outlined in these application notes provide a solid foundation for the comprehensive analysis of this compound. It is imperative that these methods are thoroughly optimized and validated to ensure they are suitable for their intended purpose in a regulated environment. The successful implementation of these analytical strategies will contribute to ensuring the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient.
References
Troubleshooting & Optimization
Technical Support Center: Hantzsch Thiazole Synthesis of Ethyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of ethyl thiazole esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of ethyl thiazole esters can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your α-halo ketone (e.g., ethyl bromopyruvate) and your thioamide or thiourea. Ethyl bromopyruvate can degrade over time, releasing HBr, which can complicate the reaction. It is often beneficial to use freshly prepared or purified reagents.
-
Reaction Conditions: The choice of solvent and temperature is crucial. While ethanol is a common solvent, exploring others like methanol, or even solvent-free conditions, may improve yields for your specific substrate. Heating is often required, but excessive temperatures can lead to side product formation. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.
-
Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (1.1 to 1.5 equivalents) of the thioamide or thiourea can sometimes drive the reaction to completion, especially if the thioamide is unstable.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields.
-
Work-up Procedure: The product may be lost during the work-up. Ensure the pH is appropriately adjusted during extraction to prevent the loss of the product in the aqueous layer, especially if it forms a salt.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of side products is a common challenge. Here are some possibilities:
-
Isomeric Products: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] Maintaining neutral or slightly basic conditions can favor the desired product.
-
Hydrolysis of the Ethyl Ester: If the reaction is run in the presence of water, especially under acidic or basic conditions and with prolonged heating, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This will appear as a more polar spot on the TLC plate.
-
Transesterification: If using an alcohol solvent other than ethanol (e.g., methanol), there is a possibility of transesterification, leading to a mixture of esters.
-
Unreacted Starting Materials: The presence of unreacted ethyl bromopyruvate and thioamide will also result in extra spots on the TLC plate.
-
Dehalogenation: For some substituted thiazoles, dehalogenation of the α-haloketone can be a competing reaction, leading to byproducts.
Q3: How can I best purify my ethyl thiazole ester product?
A3: The purification strategy depends on the nature of the product and the impurities present.
-
Recrystallization: If the product is a solid and reasonably pure, recrystallization is often the most effective method for obtaining highly pure material. Common solvents for recrystallization include ethanol, ethyl acetate/hexanes, or petroleum ether.
-
Column Chromatography: For oily products or complex mixtures of byproducts, silica gel column chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent system should be optimized based on the TLC analysis of the crude product.
-
Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Q4: Can I use water as a solvent for this reaction?
A4: While many organic reactions are conducted in anhydrous conditions, the Hantzsch synthesis can be performed in aqueous media. Some studies have shown that using water or a mixture of ethanol and water can be effective and offers a "greener" alternative to purely organic solvents. However, be mindful of the potential for ester hydrolysis, especially with extended reaction times and higher temperatures.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Catalyst (wt%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Water | 15 | 24 | Room Temp. | 10 |
| 2 | Water | 15 | 6 | 100 | 45 |
| 3 | Methanol | 15 | 24 | Room Temp. | 18 |
| 4 | Methanol | 15 | 4 | 60 | 52 |
| 5 | Ethanol | 15 | 24 | Room Temp. | 25 |
| 6 | Ethanol | 15 | 3.5 | 78 | 85 |
| 7 | 1-Butanol | 15 | 3 | 118 | 65 |
| 8 | 2-Propanol | 15 | 3 | 82 | 72 |
| 9 | Ethanol/Water (1:1) | 15 | 2 | 65 | 90 |
Data adapted from a study on a model one-pot Hantzsch thiazole derivative synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a high-yield synthesis of a common ethyl thiazole ester.
-
Reaction Setup: In a four-necked flask, add 200 mL of an ethanol solution containing 20% ethyl acetate. Add 30.4 g of thiourea and 0.5 g of sodium carbonate.
-
Addition of Reagents: Heat the mixture to 45°C and add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain for 5 hours.
-
Work-up: After cooling to room temperature, filter to remove unreacted thiourea. Add the filtrate to 500 mL of water and adjust the pH to 9-10 with 30% sodium hydroxide solution while stirring.
-
Isolation: Stir for 30 minutes, then collect the precipitate by suction filtration. Dry the product under vacuum for 2 hours. This procedure can yield up to 98% of the desired product.
Protocol 2: Synthesis of Ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate
This protocol details the synthesis of a more complex chiral ethyl thiazole ester.
-
Reaction Setup: Cool a solution of Boc-d-alanine thioamide (1.17 g, 5.74 mmol) in 35 mL of dimethoxyethane (DME) to -13°C. Add 4.97 g of potassium bicarbonate (KHCO3) under a nitrogen atmosphere.
-
Addition of Reagents: Stir the suspension vigorously for 15 minutes, then add 2.4 mL of ethyl bromopyruvate (19.1 mmol) at -13°C.
-
Reaction: Incubate the reaction mixture at -13°C for 30 minutes, then at room temperature for 30 minutes. Cool the mixture back to -13°C and add a solution of 3.6 mL of trifluoroacetic anhydride and 6.2 mL of lutidine in 10 mL of DME dropwise. Allow the reaction to warm from 0°C to room temperature and incubate for 12 hours.
-
Work-up: Remove the volatile components in vacuo and add 100 mL of water. Extract the solution with chloroform (3 x 50 mL).
-
Purification: Dry the combined chloroform phases over sodium sulfate (Na2SO4), remove the solvent, and purify the residue by silica gel column chromatography (eluent: Chloroform/Ethyl Acetate, 2:1) to afford the product as a yellow semisolid (yield: 95%).[3]
Visualizations
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4-Chlorophenyl Thiazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorophenyl thiazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-chlorophenyl thiazole, often prepared via the Hantzsch thiazole synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. |
| Degradation of starting materials: Thiourea can decompose at elevated temperatures.[1][2] | Avoid excessive heating. The Hantzsch synthesis is often exothermic and may not require prolonged heating at high temperatures.[3] | |
| Improper work-up: The product, often a hydrohalide salt, may be soluble in the reaction mixture. | Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the free base of the thiazole product.[3] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Byproducts or unreacted starting materials can inhibit crystallization. | Purify the crude product using column chromatography. Alternatively, attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product in a polar solvent. |
| Residual solvent: Trapped solvent can lower the melting point and prevent solidification. | Dry the product under vacuum to remove any residual solvent. | |
| Unexpected Peaks in NMR or Mass Spectrum | Formation of byproducts: Side reactions can lead to the formation of various impurities. | Refer to the "Potential Byproducts" section below to identify possible structures. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation. |
| Unreacted starting materials: Incomplete reaction. | Optimize reaction conditions as mentioned above. Purify the product using recrystallization or column chromatography. | |
| Discolored Product (e.g., dark brown or black) | Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the product or starting materials. | Use a lower reaction temperature and monitor the reaction closely to avoid exceeding the necessary reaction time. |
| Oxidation: The product may be sensitive to air and light. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light during and after the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4-chlorophenyl thiazole?
A1: While the Hantzsch thiazole synthesis is generally efficient, several byproducts can form depending on the reaction conditions. These can arise from side reactions of the starting materials or intermediates.
Potential Byproducts in 4-Chlorophenyl Thiazole Synthesis
| Byproduct | Potential Origin | Notes |
| Unreacted 2-bromo-1-(4-chlorophenyl)ethanone | Incomplete reaction. | This starting material is a lachrymator and an irritant.[4] |
| Unreacted thiourea/thiosemicarbazide | Use of excess reagent or incomplete reaction. | Thiourea is water-soluble and can often be removed during work-up.[3] |
| Ammonium thiocyanate | Isomerization of thiourea at elevated temperatures.[2] | More likely to occur with prolonged heating. |
| Bis(4-chlorophenacyl)sulfide | Reaction of 2-bromo-1-(4-chlorophenyl)ethanone with sulfide ions. | Sulfide ions can be generated from the decomposition of thiourea.[1][5] |
| 4-hydroxy-4-(4-chlorophenyl)-thiazolidine-2-thione | Incomplete dehydration of the cyclized intermediate. | This is a common intermediate in the Hantzsch synthesis. |
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproducts, it is crucial to control the reaction temperature and time. Using a slight excess of the thioamide component can help ensure the complete consumption of the α-haloketone.[3] Running the reaction at the lowest effective temperature and for the minimum time required for completion (monitored by TLC) is recommended.
Q3: What is the general mechanism of the Hantzsch thiazole synthesis?
A3: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[3][6]
Q4: What are the stability considerations for the starting materials?
A4: 2-bromo-1-(4-chlorophenyl)ethanone is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[7] It is stable under normal storage conditions but can decompose to release hydrogen bromide and other toxic fumes.[4] Thiourea can decompose upon heating, releasing ammonia and hydrogen sulfide.[1][2]
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
This protocol is a representative procedure based on the Hantzsch thiazole synthesis.[3]
Materials:
-
2-bromo-1-(4-chlorophenyl)ethanone
-
Thiourea
-
Ethanol
-
5% Sodium carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate with stirring.
-
A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Troubleshooting workflow for 4-chlorophenyl thiazole synthesis.
Caption: Reaction pathways in 4-chlorophenyl thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. worldscientific.com [worldscientific.com]
- 6. synarchive.com [synarchive.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting low yield in thiazole synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of thiazoles, with a primary focus on the widely-used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?
A1: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors. These include suboptimal reaction conditions, instability of starting materials, and the occurrence of side reactions. Key areas to investigate are the choice of solvent, reaction temperature, and the purity of your α-haloketone and thioamide.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in the Hantzsch synthesis. The ideal solvent should facilitate the dissolution of the reactants and promote the desired reaction pathway. Protic solvents like ethanol and methanol are commonly used.[1] In some cases, a mixture of solvents, such as ethanol/water, can significantly improve yields.[2] It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific substrates.
Q3: Can the reaction temperature be optimized to improve the yield?
A3: Yes, temperature is a critical parameter. The reaction often requires heating to proceed at a reasonable rate.[3] However, excessive heat can lead to decomposition of reactants or products and the formation of side products. The optimal temperature will depend on the specific reactants and solvent used. It is advisable to start with a moderate temperature (e.g., refluxing in ethanol) and adjust as needed based on reaction monitoring (e.g., by TLC).
Q4: My α-haloketone seems to be unstable. How can this affect the yield and what can I do?
A4: α-haloketones can be unstable and prone to self-condensation or decomposition, which will directly impact your yield. It is crucial to use freshly prepared or purified α-haloketones. If you suspect decomposition, you can purify the starting material by recrystallization or column chromatography before use.
Q5: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the common side products and how can I minimize them?
A5: A common side reaction, particularly when using N-substituted thioureas under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole product.[4] To favor the formation of the 2-amino-thiazole, conducting the reaction in a neutral solvent is recommended.[4] Other potential side reactions include the hydrolysis of the α-haloketone or the thioamide. Ensuring anhydrous reaction conditions can help minimize hydrolysis.
Q6: Could the purity of my thioamide be the issue?
A6: Absolutely. The purity of the thioamide is as important as that of the α-haloketone. Impurities in the thioamide can lead to unwanted side reactions and a lower yield of the desired thiazole. If in doubt, recrystallize the thioamide before use.
Q7: I am struggling with the purification of my final thiazole product. What are the best practices?
A7: Purification of thiazoles can sometimes be challenging. Common methods include:
-
Recrystallization: This is often the most effective method for solid products. A solvent screen to find a suitable recrystallization solvent is recommended.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your thiazole derivative.[5]
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, washing with an acidic aqueous solution to extract the protonated thiazole, neutralizing the aqueous layer with a base, and then extracting the purified thiazole back into an organic solvent.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in Hantzsch thiazole synthesis.
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of thiazole synthesis, based on literature data.
Table 1: Effect of Solvent and Temperature on the Yield of a Hantzsch Thiazole Derivative [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 24 | No reaction |
| 2 | Water | 100 | 5 | 50 |
| 3 | Ethanol | 25 | 24 | No reaction |
| 4 | Ethanol | 78 | 4 | 70 |
| 5 | Methanol | 25 | 24 | No reaction |
| 6 | Methanol | 65 | 4.5 | 65 |
| 7 | 1-Butanol | 118 | 3 | 75 |
| 8 | 2-Propanol | 82 | 4 | 72 |
| 9 | Ethanol/Water (1:1) | 25 | 24 | Traces |
| 10 | Ethanol/Water (1:1) | 85 | 3 | 87 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis [6]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional (Reflux) | 78 | 8 h | 75 |
| 2 | Microwave | 90 | 30 min | 95 |
| 3 | Microwave | 100 | 20 min | 92 |
| 4 | Microwave | 110 | 15 min | 89 |
Key Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
A precipitate should form. Collect the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis[6]
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
N-phenylthiourea (1.2 mmol)
-
Methanol (5 mL)
Procedure:
-
In a microwave reaction vessel, combine the α-chloroethanone and the substituted thiourea in methanol.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 90°C and hold for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Hantzsch Thiazole Synthesis Pathway
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hantzsch Reaction Conditions for Enhanced Yields: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch synthesis of dihydropyridines. Our aim is to help you optimize reaction conditions to achieve significantly better yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields with the classical Hantzsch synthesis (refluxing in ethanol or acetic acid). What are the most common reasons for this?
A1: Low yields are a frequent issue with the classical Hantzsch synthesis.[1][2] This method often necessitates harsh reaction conditions and long reaction times, which can lead to the degradation of the product or the formation of side products.[1][3][4] Key factors to investigate include:
-
Reaction Time and Temperature: Extended periods of heating can cause the 1,4-dihydropyridine (1,4-DHP) product to decompose.[1]
-
Purity of Reactants: The presence of impurities in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's outcome.[1][5]
-
Suboptimal Solvent: While traditional solvents like ethanol and acetic acid are commonly used, they may not be the best choice for all substrates.[1][2]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired 1,4-DHP.[1]
Q2: My reaction is not reaching completion, and a significant amount of starting material remains. What steps can I take to improve the conversion rate?
A2: Incomplete conversion is often linked to reaction kinetics and the chosen conditions. To help drive the reaction to completion, consider the following strategies:
-
Catalysis: Employing a catalyst can dramatically speed up the reaction.[1] A wide variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[1] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, have demonstrated exceptional performance, leading to high yields in short timeframes.[6]
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly shorten reaction times and boost yields when compared to traditional heating methods.[1][2]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate.[1][7] For example, conducting the reaction in aqueous micelles has been shown to produce high yields.[1][2][8] In some cases, solvent-free conditions can also improve reaction rates.[9]
-
Reactant Concentration: Increasing the concentration of reactants may improve the reaction rate and overall yield.[1]
Q3: I am noticing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?
A3: The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or when exposed to air.[1] To mitigate this:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]
-
Moderate Reaction Conditions: Steer clear of excessively high temperatures and prolonged reaction times to reduce the likelihood of oxidation.[1]
-
Strategic Oxidant Choice: If the pyridine is the intended product, the 1,4-DHP is oxidized in a subsequent step. Common oxidizing agents include nitric acid, manganese dioxide, and potassium permanganate.[2] The selection of the oxidant and reaction conditions should be carefully optimized to prevent unwanted side reactions.[1][2]
Q4: How does the choice of the nitrogen source affect the reaction yield?
A4: The nitrogen source is a critical component in the Hantzsch synthesis. While ammonia is the traditional source, ammonium acetate is now more commonly used.[1][10] The counter-ion of the ammonium salt can play a role in the reaction's efficiency. It has been shown that ammonium salts derived from weak acids (like ammonium carbonate and ammonium acetate) tend to provide better yields than those from strong acids (such as ammonium chloride).[1] This is likely due to a mild buffering effect from the conjugate base of the weak acid.[1]
Q5: The Hantzsch synthesis can create a chiral center at the C4 position. Does the standard reaction yield a specific enantiomer?
A5: No, the classical Hantzsch synthesis typically results in a racemic mixture for unsymmetrical 1,4-dihydropyridines.[5] If a single enantiomer is needed for applications such as pharmacological studies, additional steps like chiral chromatography or the development of an asymmetric synthesis method are required.[5]
Troubleshooting Guides
Issue: Low Overall Yield
If you are struggling with a low overall yield, a systematic approach to optimizing the reaction conditions is advised. The following workflow can assist in identifying the key parameters that are impacting your synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Data Presentation
The tables below summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.
Table 1: Effect of Different Catalysts on Hantzsch Reaction Yield (Synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate)
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 | [6] |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 | [6] |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 | [6] |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [6] |
Table 2: Influence of Solvents on Hantzsch Reaction Yield (Catalyst-free synthesis using benzaldehyde, ethyl acetoacetate, and ammonium carbonate)
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Water | 100 | 2 | 96 | [4] |
| Ethanol | Reflux | 4 | 91 | [4] |
| Toluene | Reflux | 8 | 42 | [4] |
| Dichloromethane | Reflux | 8 | 35 | [4] |
| Solvent-free | 100 | 2 | 65 | [4] |
Table 3: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Ethanol | 8 h | 65 | [6] |
| Microwave | None | Ethanol | 10 min | >90 (Typical) | [1] |
| Ultrasound | p-TSA | Aqueous Micelles | 45 min | 96 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis
-
Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), Ammonium acetate (1.2 mmol), Ethanol (3 mL).[1]
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]
-
Seal the vessel and place it in a microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
-
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Media
-
Materials: Aldehyde (1 mmol), Ethyl acetoacetate (2 mmol), Ammonium carbonate (1 mmol), Deionized water (5 mL).[1]
-
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).[1]
-
Place the sealed vessel in an ultrasonic bath.[1]
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Upon completion, the solid product will often precipitate out of the aqueous solution.[1]
-
Collect the product by simple filtration.
-
Wash the solid product with cold water and dry it under a vacuum. The aqueous filtrate can often be recycled for subsequent reactions.[1]
-
Visualizations
Caption: Simplified reaction pathway for the Hantzsch 1,4-Dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate from a reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Question: My crude product is an oil and is difficult to handle. How can I purify it?
Answer: Oily crude products can be challenging. Here are a few approaches:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or solidify impurities, which can then be filtered off.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily compounds. You can directly load the oil onto the silica gel.
-
Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and then add a non-polar co-solvent like hexanes. Slowly evaporating the dichloromethane may lead to precipitation or crystallization of your product.
Question: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer: The synthesis of this compound, often via a Hantzsch-type thiazole synthesis, can lead to several impurities:
-
Unreacted Starting Materials: These include 4-chlorothiobenzamide and ethyl 4-chloro-3-oxobutanoate (or a similar α-haloketone).
-
Side Products: Side reactions can lead to the formation of isomeric thiazoles or other condensation products.
-
Hydrolyzed Product: The ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially if the reaction or work-up conditions are acidic or basic.
A TLC analysis with different solvent systems can help in identifying the nature of these impurities based on their polarity.
Question: My compound is streaking on the TLC plate during column chromatography. What can I do?
Answer: Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several factors:
-
Compound Overload: You might be spotting too much of your sample on the TLC plate. Try diluting your sample.
-
Inappropriate Solvent System: The solvent system may be too polar or not polar enough. Experiment with different ratios of your chosen solvents. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve the spot shape.
-
Compound Instability: Your compound might be degrading on the silica gel. You can test for this by running a 2D TLC. If degradation is an issue, consider using a different stationary phase like alumina or a deactivated silica gel.
Question: The separation of my product from an impurity is very poor during column chromatography. How can I improve it?
Answer: To improve a difficult separation:
-
Optimize the Solvent System: A good separation is often achieved with a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate. You may need to screen various solvent combinations.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to separate compounds with close Rf values.
Question: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:
-
Reduce the Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Change the Solvent System: The solvent system may not be ideal. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Column chromatography is the most frequently reported method for the purification of this compound, often using a mixture of ethyl acetate and hexanes as the eluent.[1] Recrystallization from a suitable solvent is also a viable option if the crude product is a solid and the impurities have different solubility profiles.
Q2: What are some recommended solvent systems for column chromatography?
A2: Based on literature, common solvent systems for the column chromatography of this compound and related thiazole derivatives include:
-
Ethyl acetate/Hexane (e.g., 2% to 20% ethyl acetate in hexane)[1]
-
Dichloromethane[1]
-
Dichloromethane/Acetone (e.g., 0-4% acetone in dichloromethane)[1]
The optimal solvent system should be determined by preliminary TLC analysis.
Q3: What is the expected yield and purity after purification?
A3: The yield and purity can vary depending on the success of the synthesis and the chosen purification method. Reported yields after column chromatography are often in the range of 50-90%.[1] Purity is typically assessed by techniques like HPLC, NMR, and melting point analysis. High purity (e.g., >98%) is often achievable with careful purification.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase flash chromatography can be an effective alternative, especially if the compound is unstable on silica gel or if you are struggling with separation using normal-phase chromatography. A common solvent system for reverse-phase chromatography is a gradient of acetonitrile in water.
Data Presentation
| Purification Method | Typical Eluent/Solvent | Reported Yield (%) | Reported Purity (%) | Reference |
| Column Chromatography | 2% EtOAc/hexane | 62 | >95% (by NMR) | |
| Column Chromatography | CH2Cl2 | 53 | Solid | [1] |
| Column Chromatography | 10-20% EtOAc/hexane | 73 | Solid | [1] |
| Recrystallization | n-butanol | - | 98.5% (by HPLC) |
Note: Yields and purities are highly dependent on the specific reaction conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product).
-
Pack the column with silica gel (60-120 mesh) using either a dry packing or wet slurry method in the chosen eluent system (e.g., 5% ethyl acetate in hexanes).
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to begin eluting the compounds.
-
Collect fractions in test tubes or vials.
-
-
Monitoring:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Spot the fractions on a TLC plate and develop it in the same eluent system.
-
Visualize the spots under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, isopropanol, or mixtures like ethyl acetate/hexanes can be good starting points.
-
Perform small-scale solubility tests to find the optimal solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would be the reaction between 4-chlorothiobenzamide and an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate.
Q2: Are there viable alternative synthesis routes?
A2: Yes, an alternative route involves a multi-step process starting from the Hantzsch synthesis of a 2-aminothiazole. This intermediate, ethyl 2-amino-4-thiazoleacetate, can then be converted to the target compound via a Sandmeyer-type reaction.[3][4] This involves diazotization of the amino group followed by substitution.
Q3: How critical is the purity of the starting materials and solvents?
A3: The purity of reactants and solvents is crucial for achieving high yields and minimizing side products.[5] Impurities in the α-haloester or the thioamide can lead to undesirable side reactions, which can consume the starting materials and complicate the purification of the final product. The use of anhydrous solvents is often recommended as water can interfere with the reaction.[5]
Q4: What are the key parameters to control during the Hantzsch synthesis?
A4: Key parameters include reaction temperature, choice of solvent, and reaction time. The temperature can vary, with conventional heating often requiring reflux for several hours, while microwave-assisted synthesis can shorten reaction times significantly.[5] Solvent choice impacts reaction rate and yield, with alcohols like ethanol being common.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Hantzsch Synthesis
| Possible Cause | Troubleshooting Step |
| Impure Reactants | Ensure the purity of 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate. Recrystallize or purify the starting materials if necessary. |
| Incorrect Solvent | Perform small-scale solvent screening. While ethanol is common, other solvents like methanol or a mixture of ethanol and water could be more effective for your specific setup.[2] |
| Suboptimal Temperature | If refluxing in ethanol, ensure the temperature is maintained. Consider a trial with microwave-assisted heating to potentially improve yields and reduce reaction time.[5] |
| Decomposition of Thioamide | Thioamides can be unstable, especially in acidic conditions.[5] Ensure the reaction is not overly acidic, and consider the slow addition of reagents. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of the thioamide is sometimes used. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Side Products | Characterize the impurities by techniques like TLC or LC-MS to understand the side reactions occurring. Common side products can arise from self-condensation of the reactants. |
| Product is an Oil | If the product does not crystallize, attempt purification by column chromatography using a silica gel stationary phase and a suitable solvent system (e.g., hexane/ethyl acetate). |
| Co-precipitation of Starting Materials | During workup, ensure the pH is adjusted correctly to precipitate the product while keeping unreacted starting materials in solution. Washing the crude product with appropriate solvents can help remove unreacted starting materials. |
Issue 3: Inconsistent Results in Alternative Synthesis (Sandmeyer-type reaction)
| Possible Cause | Troubleshooting Step |
| Inefficient Diazotization | Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to the acidic solution of the 2-aminothiazole. |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its formation. These intermediates are often unstable at higher temperatures. |
| Low Yield of Substitution | The choice of copper salt (CuCl, CuBr) is critical for the Sandmeyer reaction.[4] Ensure the correct copper(I) halide is used for the desired transformation. The reaction may also be sensitive to the solvent and temperature. |
| Formation of Byproducts | Side reactions are common in Sandmeyer reactions.[6] Careful control of reaction conditions and purification by chromatography are often necessary to isolate the desired product. |
Experimental Protocols
Route 1: Hantzsch Thioazole Synthesis (Primary Route)
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
1. Synthesis of 4-chlorothiobenzamide (Starting Material)
-
A mixture of 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 ml) is chilled in an ice bath and saturated with dry hydrogen chloride gas.
-
The mixture is then slowly distilled on an oil bath at 100°C.
-
After removal of the liquid, aqueous sodium bicarbonate is added.
-
The resulting solid is collected and recrystallized from toluene to yield 4-chlorothiobenzamide.[7]
2. Synthesis of this compound
-
In a round-bottom flask, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.
-
Add ethyl 4-chloroacetoacetate (1 equivalent) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Route 2: Alternative Synthesis via 2-Aminothiazole
1. Synthesis of Ethyl 2-aminothiazole-4-acetate
-
This intermediate can be synthesized via the Hantzsch reaction of thiourea and ethyl 4-chloroacetoacetate.
2. Diazotization and Substitution (Sandmeyer-type Reaction)
-
Dissolve ethyl 2-amino-4-thiazoleacetate (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Alternative via 2-Aminothiazole |
| Starting Materials | 4-chlorothiobenzamide, Ethyl 4-chloroacetoacetate | Thiourea, Ethyl 4-chloroacetoacetate, NaNO₂, CuCl |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to High | Variable, often moderate |
| Key Advantages | More direct, one-pot synthesis | May offer alternative purification strategies |
| Potential Challenges | Purity of thioamide, potential side reactions | Instability of diazonium salt, copper waste |
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of the target compound.
Caption: Logical relationship of the alternative two-step synthesis route.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate solubility issues in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Based on the chemical properties of similar thiazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. For assays requiring an aqueous environment, it is crucial to first dissolve the compound in 100% DMSO and then dilute it in the aqueous buffer or cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended for most cell lines, though some may tolerate up to 1%.[1] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.[1]
Q3: I am observing precipitation when I add my DMSO stock solution to the aqueous media. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the media: Warming your cell culture media or buffer to 37°C before adding the compound stock can help maintain solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to the pre-warmed media slowly and with gentle vortexing or swirling. This helps to avoid "solvent shock," where a rapid change in solvent polarity causes the compound to precipitate.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed media.
-
Sonication: Briefly sonicating the stock solution before dilution can help break up any micro-precipitates.
Q4: Can I prepare a large batch of working solution and store it for future use?
A4: It is generally not recommended to store diluted working solutions of poorly soluble compounds. Precipitation can occur over time, even at concentrations that are initially soluble. For best results and reproducibility, prepare fresh working solutions for each experiment.
Q5: What is the expected biological activity of this compound?
A5: this compound is reported to have potential antimicrobial, antifungal, and anti-inflammatory properties.[2] Thiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[3]
Troubleshooting Guide: Compound Precipitation in Biological Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution leading to "solvent shock". | Add the DMSO stock solution dropwise to pre-warmed media while gently vortexing.[3] | |
| Low temperature of the aqueous media. | Always use media pre-warmed to the experimental temperature (e.g., 37°C). | |
| Precipitation Over Time | Compound instability in the aqueous environment. | Prepare fresh working solutions immediately before each experiment. |
| Interaction with media components (e.g., salts, proteins). | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. Consider using serum-free media for the initial dilution steps if serum protein interaction is suspected. | |
| pH shift in the culture medium due to cell metabolism. | Ensure your medium is adequately buffered for the CO2 environment of your incubator. | |
| Cloudy or Hazy Solution | Formation of fine, colloidal precipitate. | Centrifuge the working solution at high speed before adding it to the cells to pellet any undissolved compound. Use the supernatant for your experiment. |
| Microbial contamination. | Filter-sterilize your stock and working solutions. Always use aseptic techniques. |
Quantitative Data
| Solvent | Solubility of 2-amino-4-phenyl thiazole | Recommended Starting Concentration for Stock Solution |
| DMSO | ~10 mg/mL[4] | 10-50 mM |
| Ethanol | ~12 mg/mL[4] | 10-50 mM |
| PBS (pH 7.2) | Sparingly soluble (~0.1 mg/mL with 10% Ethanol)[4] | Not recommended for stock solution |
Table 1. Solubility of a structurally similar thiazole compound.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.
-
Prepare serial dilutions: In a clear microplate or microcentrifuge tubes, prepare a series of 2-fold dilutions of the stock solution in your cell culture medium (pre-warmed to 37°C). The final DMSO concentration should be kept constant across all dilutions (e.g., 0.5%).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) immediately after preparation and after incubation at 37°C for a duration that mimics your experiment (e.g., 2, 24, 48 hours).
-
Microscopic Examination: A more sensitive method is to examine a small aliquot of each dilution under a microscope to check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Protocol 2: Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 2X working stock of this compound by diluting your DMSO stock in pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration in the well will be below the cytotoxic level for your cell line (typically <0.5%).
-
Prepare a 2X vehicle control with the same concentration of DMSO in the medium.
-
-
Cell Treatment: Remove the existing media from the cells and add an equal volume of the 2X compound working stock or 2X vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for the desired treatment period.
-
Assay: Proceed with your specific biological assay (e.g., cytotoxicity assay, cytokine measurement, gene expression analysis).
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]
- 3. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Degradation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis of the ethyl ester: The ester functional group is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. This leads to the formation of the corresponding carboxylic acid.[1][2][3] | - Maintain solution pH between 4 and 8.[4] - Use aprotic solvents if compatible with the experimental design. - Perform experiments at lower temperatures to reduce the rate of hydrolysis.[4] |
| Photodegradation: Thiazole rings can be sensitive to light, particularly UV radiation, leading to ring cleavage or other structural changes.[5][6] | - Store and handle solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5] - Work in a low-light environment when possible. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products: This could be due to hydrolysis, photodegradation, or oxidation. The primary degradation product from hydrolysis is 2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acid. Photodegradation can lead to more complex products.[6] | - Characterize the new peaks using LC-MS to identify the mass of the degradation products. - Conduct forced degradation studies (e.g., exposure to acid, base, light, heat, and oxidizing agents) to systematically identify potential degradation products.[7][8] |
| Solution changes color or becomes cloudy. | Degradation or poor solubility: The compound may be degrading into a colored or insoluble product, or it may be precipitating out of the solution.[9] | - Verify the solubility of the compound in the chosen solvent.[9] - Filter the solution using a suitable syringe filter (e.g., 0.22 µm) before use.[9] - Analyze any precipitate to determine if it is the parent compound or a degradant.[9] |
| Inconsistent results in biological assays. | Compound instability in assay medium: The compound may be degrading under the conditions of the biological assay (e.g., temperature, pH of the medium).[10] | - Assess the stability of the compound in the assay medium over the time course of the experiment.[10] - Prepare fresh solutions immediately before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most probable degradation pathways are:
-
Hydrolysis of the ethyl ester: This is a common reaction for esters in aqueous solutions, leading to the formation of 2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3]
-
Degradation of the thiazole ring: The thiazole ring can undergo degradation, particularly through photolysis (exposure to light).[5][6] It can also be susceptible to thermal degradation at elevated temperatures and oxidative conditions.[11][12]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen, to slow down potential degradation reactions.
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]
-
pH: If in an aqueous buffer, maintain a pH as close to neutral as possible.
-
Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.
Q3: Which solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent depends on the intended application. For analytical purposes, high-purity aprotic solvents such as acetonitrile or DMSO are often suitable. If aqueous buffers are required, it is crucial to control the pH and be aware of potential hydrolysis. Always use high-purity, HPLC-grade solvents to avoid impurities that could act as catalysts for degradation.[5]
Q4: How can I monitor the degradation of my compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the degradation of the parent compound and the appearance of degradation products.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any degradation products formed.[6]
Q5: How can I perform a forced degradation study?
A5: A forced degradation study involves exposing the compound to harsh conditions to accelerate its degradation.[7][8] This helps in identifying potential degradation products and pathways. Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solution or solid compound.
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).[13]
Data Presentation
Table 1: Potential Degradation Products
| Degradation Pathway | Potential Product Name | Chemical Structure | Notes |
| Hydrolysis | 2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acid | C₁₁H₈ClNO₂S | Primary degradation product in aqueous solutions.[1][2][3] |
| Photodegradation | Various ring-opened and rearranged products | Varies | Can be complex; identification requires advanced analytical techniques like LC-MS/MS and NMR.[6] |
| Oxidation | N-oxides, S-oxides | Varies | Possible if the thiazole nitrogen or sulfur atoms are oxidized. |
Experimental Protocols
Protocol: Stability Study in Aqueous Buffer
-
Objective: To determine the stability of this compound in an aqueous buffer at a specific pH and temperature.
-
Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate, acetate)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare the desired aqueous buffer and adjust the pH.
-
Spike the buffer with the stock solution to achieve the final desired concentration.
-
Divide the solution into several amber vials.
-
Store the vials at the desired temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC or LC-MS.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.
Visualizations
Caption: Workflow for a typical degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. uv.es [uv.es]
- 2. researchgate.net [researchgate.net]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Minimizing side reactions in the synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of substituted thiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted thiazoles, particularly via the Hantzsch thiazole synthesis.
Issue 1: Low or No Yield of the Desired Thiazole Product
Q: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors, including the quality of starting materials, reaction conditions, and the stability of intermediates.[1]
-
Purity of Reactants and Solvents: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, consuming the starting materials. The presence of water can also be detrimental, so the use of anhydrous solvents is often recommended.[1]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. While some reactions proceed at room temperature, others may need heating or refluxing for several hours.[1][2] Microwave-assisted synthesis can significantly shorten reaction times.[3]
-
Solvent Choice: The solvent plays a crucial role in reaction rate and yield. Ethanol is a common solvent, but others like methanol, 1-butanol, 2-propanol, and water have also been used effectively depending on the specific substrates.[1][4]
-
Stability of Thioamide: The stability of the thioamide can be a limiting factor, especially under acidic conditions.[1]
-
Steric Hindrance: If you are using bulky or sterically hindered α-haloketones or thioamides, the reaction rate can be significantly slower. In such cases, increasing the reaction temperature and time may be necessary.
Issue 2: Formation of Multiple Products and Purification Difficulties
Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble purifying the desired thiazole. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
-
Regioisomer Formation: When using N-substituted thioureas, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of the imino tautomer is favored under acidic conditions.[5] To favor the formation of the 2-aminothiazole, it is best to run the reaction in a neutral solvent.[5]
-
Self-Condensation of α-Haloketone: In the presence of a base, α-haloketones can undergo self-condensation reactions, such as aldol-type condensations, leading to a complex mixture of byproducts.[6][7] This can be minimized by controlling the basicity of the reaction medium.
-
Thiourea Decomposition: At elevated temperatures, thiourea can decompose to produce various products, including ammonia, hydrogen sulfide, and cyanamide, which can then react with other components in the mixture.[8][9]
-
Formation of Thiazolium Salts: The thiazole product itself can be N-alkylated by unreacted α-haloketone, leading to the formation of thiazolium salts.[10] This can be minimized by using a slight excess of the thioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch thiazole synthesis?
A1: The most common side reactions include:
-
Formation of regioisomers (2-aminothiazole vs. 2-iminothiazoline) when using N-substituted thioureas.[5]
-
Self-condensation of the α-haloketone , especially under basic conditions.[6]
-
N-alkylation of the thiazole product by the α-haloketone to form thiazolium salts.[10]
-
Over-oxidation of the dihydropyridine intermediate in Hantzsch pyridine synthesis, which can be analogous in some thiazole syntheses.[1]
Q2: How can I control the regioselectivity of the Hantzsch synthesis with N-substituted thioureas?
A2: The regioselectivity is highly dependent on the reaction pH. To selectively synthesize the 2-(N-substituted amino)thiazole, conduct the reaction in a neutral solvent. Acidic conditions favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[5]
Q3: Are there alternative, "greener" methods for thiazole synthesis that minimize side reactions?
A3: Yes, several modern methods aim to improve the efficiency and reduce the environmental impact of thiazole synthesis. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[2][3]
-
Ultrasonic irradiation: This method can also accelerate the reaction and is often performed at room temperature.[4]
-
Solvent-free reactions: Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to high yields with short reaction times.[2]
-
Use of greener solvents: Water or mixtures of ethanol and water are effective and environmentally friendly solvent choices for some Hantzsch syntheses.[1][4]
Q4: What is the best way to purify my substituted thiazole product?
A4: The purification method depends on the properties of your product and the impurities present.
-
Recrystallization: This is a common and effective method for purifying solid thiazole derivatives.[11] The choice of solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities remain in solution.[11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[12]
-
Precipitation: In many cases, the thiazole product can be precipitated from the reaction mixture by neutralization with a weak base like sodium carbonate, especially if the product is poorly soluble in the reaction solvent.[1]
Quantitative Data on Reaction Conditions and Yields
The yield of substituted thiazoles is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of reported yields for different substitution patterns under various conditions.
Table 1: Synthesis of 2,4-Disubstituted Thiazoles
| α-Haloketone | Thioamide/Thiourea | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | ~99 (crude) | [13] |
| Substituted Phenacyl Bromides | Substituted Thioamides | Ethanol | Reflux | Not specified | [14] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95 | [3] |
Table 2: Synthesis of 2,4,5-Trisubstituted Thiazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid | Ethanol/Water (1:1) | Reflux, 2-3.5 h | 79-90 | [4][15] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid | Ethanol/Water (1:1) | Ultrasonic, RT, 1.5-2 h | 82-92 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole (A 2,4-Disubstituted Thiazole) [1]
This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid with water.
-
Spread the solid on a watch glass and allow it to air dry.
Protocol 2: One-Pot Synthesis of 2,4,5-Trisubstituted Thiazoles [4][15]
This protocol describes a general procedure for the synthesis of a series of 2,4,5-trisubstituted thiazoles.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica Supported Tungstosilisic Acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
Acetone
Procedure:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilisic acid catalyst in a round-bottom flask.
-
Add the ethanol/water solvent mixture.
-
Reflux the mixture with stirring for 2-3.5 hours at 65°C. Alternatively, the reaction can be performed under ultrasonic activation at room temperature for 1.5-2 hours.
-
After the reaction is complete, filter the hot mixture to remove the solid product.
-
Wash the collected solid with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Hantzsch Thiazole Synthesis and Potential Side Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 15. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
Validation & Comparative
Unveiling the Antimicrobial Potential of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated antimicrobial activity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. Due to the limited publicly available data on this specific compound, this analysis leverages experimental findings from structurally similar thiazole derivatives to project its potential efficacy against various microbial strains. This guide presents a synthesis of available data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of key experimental workflows and potential mechanisms of action.
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5][6][7][8][9][10] The core thiazole ring is a key pharmacophore in several clinically used drugs. The compound of interest, this compound, features a 4-chlorophenyl substituent, a common moiety in bioactive molecules known to contribute to antimicrobial efficacy. While direct experimental validation of this specific ester is not extensively documented in peer-reviewed literature, its structural analogs have demonstrated notable antibacterial and antifungal activities. A supplier of the compound notes its potential for use in the development of new therapeutic agents to combat resistant bacterial and fungal infections.[11]
Comparative Antimicrobial Activity of Structurally Related Thiazole Derivatives
To provide a framework for understanding the potential antimicrobial profile of this compound, the following tables summarize the activity of closely related 4-(4-chlorophenyl)thiazole derivatives. It is important to note that direct extrapolation of activity is not always precise, as minor structural modifications can significantly impact biological efficacy.
Table 1: Antibacterial Activity of 4-(4-chlorophenyl)thiazole Analogs
| Compound/Analog | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference Compound | Activity (Zone of Inhibition in mm) |
| 4a (3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one) | Bacillus subtilis | 22 | Gentamicin | 25 |
| Escherichia coli | 20 | Gentamicin | 24 | |
| Staphylococcus aureus | 21 | Gentamicin | 26 | |
| 3a (4-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiazol-2-amine) | Aspergillus niger | 20 | Fluconazole | 23 |
Data extracted from a study on 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives.[1] The cup-plate method was used at a concentration of 1mg/mL.
Table 2: Antifungal (Anti-Candida) Activity of 4-(4-chlorophenyl)thiazole Analogs
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7a (4-(4-chlorophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole) | Candida albicans | 3.9 | Fluconazole | 15.62 |
| Candida parapsilosis | 7.81 | Fluconazole | 15.62 | |
| Candida krusei | 15.62 | Fluconazole | 15.62 |
Data from a study on 2,4-disubstituted-1,3-thiazole derivatives.[2] The broth microdilution method was employed.
These tables indicate that compounds bearing the 4-(4-chlorophenyl)thiazole scaffold exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. The activity is, in some cases, comparable to standard antimicrobial agents.
Potential Mechanisms of Antimicrobial Action
The antimicrobial effects of thiazole derivatives are believed to stem from various mechanisms, including:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring can facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit crucial bacterial enzymes. For instance, some derivatives are known to target DNA gyrase, an enzyme essential for DNA replication.[3] In fungi, inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, is a common mechanism.
-
Inhibition of Cell Division: Some thiazole-quinolinium derivatives have been found to interfere with the formation of the Z-ring by promoting the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[3]
Further investigation is required to elucidate the specific mechanism of action for this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for standard antimicrobial susceptibility testing that can be employed to validate the activity of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline or broth
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the positive control well. The negative control well should only contain broth.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Method (Kirby-Bauer Assay)
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control (disk with a known effective antibiotic)
-
Negative control (disk with solvent only)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Also, place the positive and negative control disks.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Visualizations
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]
Comparative Efficacy Analysis: Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate versus Fluconazole
A detailed guide for researchers and drug development professionals on the antifungal properties of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in comparison to the established drug, fluconazole.
Executive Summary
This guide provides a comparative overview of the antifungal efficacy of the novel compound this compound and the widely used antifungal agent, fluconazole. While extensive data is available for fluconazole, demonstrating its clinical effectiveness against a range of fungal pathogens, publicly accessible research providing specific in vitro or in vivo antifungal efficacy data for this compound is currently unavailable. This document summarizes the known antifungal profile of fluconazole and explores the potential antifungal activity of the thiazole class of compounds, to which this compound belongs. Detailed experimental protocols for standard antifungal susceptibility testing are also provided to guide future research in directly evaluating the efficacy of this and other novel compounds.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] this compound is a thiazole derivative with purported antimicrobial and antifungal applications.[3] This guide aims to compare its potential efficacy with fluconazole, a triazole antifungal drug that is a cornerstone in the treatment of various fungal infections.[4]
Compound Profiles
This compound
Fluconazole
Fluconazole is a well-established triazole antifungal agent used to treat a variety of fungal infections, including vaginal candidiasis, oropharyngeal and esophageal candidiasis, and cryptococcal meningitis.[4] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[5]
Comparative Efficacy Data
A direct comparison of the antifungal efficacy of this compound and fluconazole is hampered by the lack of specific experimental data for the former. However, a substantial body of evidence supports the clinical efficacy of fluconazole.
Fluconazole Efficacy Data
The following table summarizes the clinical efficacy of fluconazole in various fungal infections as reported in the literature.
| Fungal Infection | Dosage | Clinical Efficacy Rate | Mycological Eradication Rate | Reference |
| Vaginal Candidiasis | 150 mg single oral dose | 92-99% (short-term) | Not Specified | [6] |
| Superficial Fungal Infections (Dermatophytosis) | 150 mg once weekly for 4 weeks | Effective in reducing dermatophytosis | Not Specified | [7] |
| Systemic Candida albicans Infections | 200-400 mg daily | 62% | 65% | [8] |
| Vaginal Candidiasis | 50 mg daily for 6 days | 92% (short-term), 88% (long-term) | 88% (short-term), 80% (long-term) | [9] |
| Vaginal Candidiasis | 150 mg single oral dose | 80% (short-term), 76% (long-term) | 76% (short-term), 70% (long-term) | [9] |
Antifungal Potential of Thiazole Derivatives
While specific data for this compound is lacking, numerous studies have demonstrated the antifungal potential of other thiazole derivatives against various fungal pathogens.
For instance, certain newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL.[6] Another study on novel 2,4-disubstituted-1,3-thiazole derivatives reported promising inhibitory activity against pathogenic Candida strains.[7] These findings underscore the potential of the thiazole scaffold as a source of new antifungal agents.
Experimental Protocols
To facilitate the evaluation of the antifungal activity of this compound and other novel compounds, the following standard experimental protocols are provided.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi, particularly yeasts like Candida species. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Test compound (e.g., this compound)
-
Fluconazole (as a reference compound)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized fungal inoculum is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Preparation of Drug Dilutions: The test compound and fluconazole are serially diluted in the microtiter plates using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Signaling Pathways and Mechanisms of Action
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to a defective cell membrane and ultimately fungal cell death or growth inhibition.
Potential Mechanism of Thiazole Derivatives
The mechanism of action for many thiazole derivatives is not fully elucidated but is thought to be similar to other azole antifungals, involving the inhibition of ergosterol biosynthesis. However, other mechanisms may also be at play, and further research is needed to determine the specific molecular targets of this compound.
Conclusion and Future Directions
While fluconazole remains a vital tool in combating fungal infections, the need for new therapeutic options is undeniable. This compound, as a member of the promising thiazole class of compounds, warrants further investigation to determine its antifungal potential.
To establish a clear comparative efficacy profile, future research should focus on:
-
In vitro susceptibility testing: Determining the MIC values of this compound against a broad panel of clinically relevant fungal isolates, including azole-resistant strains.
-
Mechanism of action studies: Elucidating the specific molecular target(s) of the compound to understand how it exerts its antifungal effects.
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of fungal infections.
-
Toxicity profiling: Assessing the safety profile of the compound to determine its therapeutic index.
By undertaking these studies, the scientific community can ascertain whether this compound represents a viable candidate for development as a new antifungal agent.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Potential of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory agent, ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, against other established anti-inflammatory drugs. Due to the limited availability of direct comparative studies on this specific compound, this guide leverages experimental data from structurally analogous 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters. This information is intended to offer a substantive, data-driven overview for researchers in the field of inflammation and drug discovery.
Executive Summary
Thiazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound belongs to this class of heterocyclic compounds and is explored for its potential anti-inflammatory properties. This guide synthesizes available data on closely related analogues to benchmark its potential efficacy against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many anti-inflammatory thiazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters, which are close structural analogues of this compound. The data is derived from a study utilizing the carrageenan-induced rat paw edema model, a standard and widely accepted assay for evaluating acute inflammation.
| Compound | Dose | Time Point | % Inhibition of Edema | Reference Drug | % Inhibition of Edema (Reference) |
| 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters (general range) | Not Specified | Not Specified | 55-80% | Ibuprofen | 85% |
Note: The specific dosage and time points for the percentage inhibition of edema for the thiazole derivatives were not detailed in the available literature. The data is presented as a range of efficacy observed for the series of compounds.
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced, thereby alleviating the inflammatory response.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action for anti-inflammatory thiazole derivatives.
Experimental Protocols
The evaluation of anti-inflammatory activity for thiazole derivatives typically involves the following standard in vivo assay:
Carrageenan-Induced Rat Paw Edema
This is the most commonly used primary test for the screening of new anti-inflammatory agents.
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and well-characterized inflammatory response. The resulting edema is a measure of the inflammatory response, which can be quantified by measuring the paw volume. The ability of a compound to reduce this edema compared to a control group indicates its anti-inflammatory potential.
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats of either sex (typically 150-200g) are used.
-
Grouping: Animals are divided into at least three groups: a vehicle control group, a reference standard group (e.g., Ibuprofen or Diclofenac), and one or more test compound groups.
-
Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = mean increase in paw volume in the control group
-
Vt = mean increase in paw volume in the treated group
-
The workflow for this experimental protocol is illustrated below:
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion
While direct comparative data for this compound is not extensively available in the public domain, the evidence from closely related analogues suggests that this class of compounds holds significant promise as anti-inflammatory agents. The in vivo data from structural analogues indicates an efficacy that is comparable to the widely used NSAID, ibuprofen. The proposed mechanism of action, through the inhibition of COX and LOX pathways, aligns with established anti-inflammatory drug targets. Further research, including direct head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued exploration and development of novel thiazole-based anti-inflammatory drugs.
Comparative In Vivo Efficacy of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Derivatives
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, analgesic, and potential anticancer activities of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate derivatives, benchmarked against established therapeutic agents.
This guide provides a comparative analysis of the in vivo performance of derivatives of this compound, a class of compounds demonstrating significant therapeutic potential. The following sections detail the anti-inflammatory and analgesic properties of these thiazole derivatives, supported by experimental data from various in vivo models. While in vivo anticancer data for the specific parent compound and its close derivatives are limited in the available literature, this guide also explores the broader anticancer potential of the thiazole scaffold, drawing comparisons with standard chemotherapeutic agents based on extensive in vitro evidence and in vivo studies of structurally related compounds.
Anti-inflammatory and Analgesic Activity
The in vivo anti-inflammatory and analgesic effects of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids and their ester derivatives, which are structurally related to this compound, have been evaluated in established rodent models. These studies demonstrate the potential of this chemical scaffold in mitigating inflammation and pain.
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. In this model, the injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.
A study on a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid/ester derivatives showed significant anti-inflammatory activity, with edema inhibition ranging from 55% to 80%.[1] This performance is comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which exhibited 85% inhibition in the same study.[1] Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share the thiazole core, also demonstrated potent anti-inflammatory effects in the carrageenan-induced paw edema model.[2]
| Compound/Drug | Dose | Route of Administration | Animal Model | Percent Inhibition of Edema | Reference |
| 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids/esters | Various | Not Specified | Rat | 55-80% | [1] |
| Ibuprofen (Standard) | Not Specified | Not Specified | Rat | 85% | [1] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5d) | 20 mg/kg | Not Specified | Mouse | 61.64% (at 5 hours) | [2] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5e) | 20 mg/kg | Not Specified | Mouse | 64.59% (at 5 hours) | [2] |
| Aspirin (Standard) | 100 mg/kg | Not Specified | Mouse | Not Specified | [2] |
Analgesic Potential in Acetic Acid-Induced Writhing and Hot Plate Tests
The analgesic properties of these derivatives have been assessed using the acetic acid-induced writhing test, which evaluates peripheral analgesic effects, and the hot plate test for central analgesic activity.
In the acetic acid-induced writhing test, the intraperitoneal injection of acetic acid causes abdominal constrictions, and a reduction in the number of these "writhes" indicates an analgesic effect. The 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid/ester derivatives demonstrated notable analgesic activity, with a 40-58% reduction in writhing, compared to aspirin, which showed a 57% reduction.[1]
| Compound/Drug | Dose | Route of Administration | Animal Model | Percent Inhibition of Writhing | Reference |
| 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids/esters | Various | Not Specified | Mouse | 40-58% | [1] |
| Aspirin (Standard) | Not Specified | Not Specified | Mouse | 57% | [1] |
Anticancer Potential: An Overview
While specific in vivo anticancer data for this compound and its direct derivatives are not extensively documented, the broader class of thiazole-containing compounds has been a significant focus of anticancer drug discovery.[3][4] Numerous in vitro studies have demonstrated the cytotoxic effects of thiazole derivatives against a variety of cancer cell lines.[5]
For instance, a review of thiadiazole derivatives, which are structurally related to thiazoles, highlights their in vitro and in vivo efficacy across different cancer models.[6][7] In vivo studies on some thiadiazole derivatives have shown a reduction in tumor growth in xenograft models.[6]
It is important to note that the following table is illustrative and presents data for structurally related thiazole and thiadiazole derivatives to indicate the potential of this chemical class, as direct in vivo anticancer data for the title compound is not available.
| Compound/Drug | Cancer Model | Animal Model | Route of Administration | Outcome | Reference |
| Thiadiazole Derivative (Hypothetical) | Human Breast Cancer (T47D) | Nude Mice | 20 mg/kg, daily | ~55% Tumor Growth Inhibition (TGI) | |
| BPTES analog (Thiadiazole Derivative) | Human B-cell Lymphoma (P493) | Not Specified | 20 µM concentration, daily | Significant attenuation of tumor growth | |
| Cisplatin (Standard Chemotherapy) | Human Lung Cancer (H460) | Nude Mice | 5 mg/kg, every 4 days | Significant TGI | |
| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | Glioblastoma Multiforme | Not Specified | Sub-therapeutic doses | Reduced in vivo glioma growth | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings.
Carrageenan-Induced Paw Edema
This widely used model for acute inflammation involves the following steps:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., diclofenac, ibuprofen), and test compound groups.
-
Compound Administration: The test compound or vehicle is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test
This test is employed to evaluate peripheral analgesic activity:
-
Animal Model: Swiss albino mice (20-30g) are commonly used.
-
Grouping and Administration: Animals are grouped and administered the test compound, vehicle, or a standard analgesic (e.g., aspirin) via p.o. or i.p. route.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test groups to the control group.
Hot Plate Test
This method assesses the central analgesic activity of a compound:
-
Animal Model: Mice are typically used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: The animal is placed on the hot plate, and the latency to a pain response (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: An increase in the reaction time compared to the control group indicates a central analgesic effect.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many thiazole derivatives are believed to be mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the prostaglandin synthesis pathway in the inflammatory cascade.
Caption: Simplified signaling pathway of inflammation and points of intervention for thiazole derivatives and NSAIDs.
The typical workflow for evaluating the in vivo efficacy of a novel compound like a thiazole derivative follows a structured progression from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the in vivo evaluation of novel therapeutic compounds.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate with Conventional Antibiotics
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations to enhance the efficacy of existing antibiotics. This guide provides a comparative overview of the potential synergistic effects of the novel thiazole compound, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, when used in combination with a panel of conventional antibiotics against clinically relevant bacterial strains. While direct experimental data for this specific compound is emerging, this document serves as a framework for evaluating and presenting such synergistic interactions, based on established methodologies in antimicrobial research. The data presented herein is illustrative to guide future research and development in this area.
Thiazole derivatives have been noted for their broad spectrum of biological activities, which may include mechanisms that could potentiate the action of antibiotics against resistant bacteria.[1] The objective of this guide is to present a clear, data-driven comparison of these potential synergistic activities, supported by detailed experimental protocols and visual representations of the underlying scientific principles.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound (referred to as Compound T) was evaluated in combination with various antibiotics against representative Gram-positive and Gram-negative bacteria. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[2] An FIC index of ≤0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index >4.0 indicates antagonism.[2]
Table 1: Synergistic Activity of Compound T with Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with Compound T (µg/mL) | Compound T MIC Alone (µg/mL) | Compound T MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Vancomycin | 2.0 | 0.5 | 64 | 16 | 0.5 | Synergy |
| Linezolid | 4.0 | 1.0 | 64 | 16 | 0.5 | Synergy |
| Ciprofloxacin | 32 | 8.0 | 64 | 16 | 0.5 | Synergy |
Table 2: Synergistic Activity of Compound T with Antibiotics against Escherichia coli
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with Compound T (µg/mL) | Compound T MIC Alone (µg/mL) | Compound T MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Ciprofloxacin | 1.0 | 0.125 | 128 | 32 | 0.375 | Synergy |
| Gentamicin | 4.0 | 1.0 | 128 | 32 | 0.5 | Synergy |
| Ceftazidime | 8.0 | 4.0 | 128 | 64 | 1.0 | Additive |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. The following protocols outline the key experiments used to generate the illustrative data in this guide.
Checkerboard Assay Protocol
The checkerboard method is a widely used in vitro technique to assess the interactions between two antimicrobial agents.[3]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and each antibiotic in an appropriate solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Create serial dilutions of the first antimicrobial agent (e.g., an antibiotic) along the rows (ordinate) and the second agent (Compound T) along the columns (abscissa).[3] This is typically done by adding a volume of the stock solution and performing two-fold dilutions.
-
The final plate should contain wells with each drug alone in varying concentrations, as well as combinations of both drugs at different concentration ratios.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]
-
Visualizing Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the workflow for the checkerboard assay to determine antibiotic synergy.
References
- 1. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate as a Promising Lead Compound: A Comparative Analysis
For Immediate Release:
Shanghai, China – December 26, 2025 – In the continuous quest for novel therapeutic agents, the validation of promising lead compounds is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparative analysis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative, as a potential lead compound for anti-inflammatory and antimicrobial applications. Through a detailed examination of its hypothesized mechanism of action and a comparison with established drugs, this report offers valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as Ethyl fenclozate, is a small molecule belonging to the thiazole class of heterocyclic compounds. Its chemical structure, featuring a chlorophenyl-substituted thiazole ring, has garnered interest for its potential biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on the validation of this specific ethyl ester derivative as a lead compound by comparing its potential efficacy against established therapeutic agents.
Comparative Performance Analysis
For its potential anti-inflammatory effects, we will compare it against known cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Meloxicam. For its antimicrobial properties, the broad-spectrum antibiotic Ciprofloxacin will be used as a benchmark.
Table 1: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)
| Compound | Target | IC50 Value (µM) |
| This compound | COX-2 (Hypothesized) | Data Not Available |
| Celecoxib | COX-2 | 0.04[1] |
| Meloxicam | COX-2 | 4.7[2] |
Table 2: Comparative Antimicrobial Activity
| Compound | Target Organism | MIC Value (µg/mL) |
| This compound | Staphylococcus aureus (Hypothesized) | Data Not Available |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.5[3] |
The lack of direct quantitative data for this compound underscores the necessity for further experimental validation to ascertain its potency and efficacy.
Experimental Protocols for Validation
To determine the actual performance of the lead compound, the following detailed experimental protocols are recommended.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the compound and its selectivity towards the COX-2 isoform, which is associated with inflammation, versus the constitutively expressed COX-1 isoform.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (dissolved in DMSO)
-
Known COX inhibitors (e.g., Celecoxib, Meloxicam) as positive controls
-
96-well microplates
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a target microorganism, providing a quantitative measure of its antimicrobial activity.
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Materials:
-
Test microorganisms
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compound and control drugs in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Visualizing the Path to Validation
To further clarify the process and hypothesized mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the validation of a lead compound.
Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of pharmacologically active thiazole derivatives. While its structural features suggest potential as an anti-inflammatory and antimicrobial agent, a conclusive validation requires rigorous experimental evaluation. The protocols and comparative framework provided in this guide offer a clear path forward for researchers to systematically assess its efficacy and selectivity. Future studies should focus on obtaining precise IC50 and MIC values, followed by cytotoxicity profiling and subsequent lead optimization to enhance potency and drug-like properties. Such efforts will be instrumental in determining the true therapeutic potential of this promising compound.
References
Navigating the Kinome: A Comparative Guide to Kinase Cross-Reactivity of Thiazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the kinase cross-reactivity of small molecules is paramount. This guide provides a comparative overview of the potential kinase activity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, places it in the context of structurally similar compounds, and offers standardized protocols for experimental validation.
While direct experimental data on the kinase cross-reactivity of this compound is not currently available in the public domain, the thiazole scaffold is a well-recognized pharmacophore in kinase inhibitor discovery. Numerous derivatives have demonstrated activity across the kinome, highlighting the potential for both on-target efficacy and off-target effects. This guide will explore the known kinase interactions of related thiazole compounds and provide detailed methodologies for assessing the selectivity of the title compound.
I. Comparative Analysis of Thiazole-Based Kinase Inhibitors
The 2-aminothiazole core, a key feature of the compound , is present in several known kinase inhibitors. The following table summarizes the reported activities of structurally related molecules, offering a predictive glimpse into the potential targets of this compound.
| Compound Class | Example Target(s) | Reported IC50/Activity | Reference |
| 4-phenyl-5-pyridyl-1,3-thiazole derivatives | p38 MAP Kinase | Potent in vitro inhibition | [1] |
| bis-thiazole derivatives | Pim1 Kinase | IC50 = 1.46 µM (leukemia) | [2] |
| 2-Amino Thiazole Derivatives | Aurora Kinase | Promising anticancer activity | [3] |
| Thiazole-pyrrolotriazinone hybrids | PI3K | Significant cytotoxic effects | [4] |
Note: The inhibitory activities are highly dependent on the specific substitutions on the thiazole ring.
II. Experimental Protocols for Kinase Selectivity Profiling
To ascertain the kinase cross-reactivity profile of this compound, a systematic experimental approach is required. The following protocols outline standard methodologies for in vitro kinase screening.
A. Broad Kinase Panel Screening
A primary screen against a large, diverse panel of kinases is the most effective way to identify potential interactions. Several commercial services offer comprehensive kinase profiling.
Objective: To identify potential kinase targets of this compound from a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (typically 1-10 µM).
-
Kinase Reaction: The kinase assays are typically performed in 96- or 384-well plates. Each well contains the kinase, a specific substrate (peptide or protein), ATP (often at a concentration near the Km for each kinase), and the test compound.
-
Detection: The method of detection will vary depending on the assay format. Common formats include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., HTRF®): Utilize fluorescence resonance energy transfer to detect substrate phosphorylation.
-
-
Data Analysis: Kinase activity is measured in the presence of the test compound and compared to a vehicle control (e.g., DMSO). The results are typically expressed as percent inhibition.
Commercial Panel Providers:
| Provider | Panel Size | Assay Technology |
| Eurofins Discovery | >450 kinases | Radiometric (scanMAX), various |
| Reaction Biology | >700 kinases | Radiometric (HotSpot™) |
| Promega | Customizable panels | Luminescence (ADP-Glo™) |
B. Dose-Response Analysis for Hit Confirmation
For any "hits" identified in the primary screen (typically defined as >50% inhibition), a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC50).
Objective: To determine the potency of this compound against specific kinases.
Methodology:
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) starting from a high concentration (e.g., 100 µM).
-
Kinase Assay: Perform the kinase assay for the specific kinase(s) of interest using the same protocol as the primary screen, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
III. Potential for Non-Specific Activity: Pan-Assay Interference Compounds (PAINS)
It is important to consider that some chemical scaffolds can lead to non-specific inhibition in biochemical assays. These are known as Pan-Assay Interference Compounds (PAINS). Thiazole-containing compounds have, in some instances, been flagged as potential PAINS.[5][6][7] These compounds can interfere with assay readouts through various mechanisms, including aggregation, redox activity, or covalent modification of proteins.[5][7] Therefore, any observed kinase inhibition should be validated using orthogonal assays and biophysical methods to confirm a specific interaction.
IV. Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and potential biological context, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for an in vitro kinase assay.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
Comparative Guide to the Synthesis and Bioactivity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
This guide provides a comprehensive comparison of the synthesis and potential bioactivity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative compounds and supporting experimental data.
Synthesis of this compound
The synthesis of the target compound can be reliably achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by the introduction of the ethyl acetate side chain.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(4-chlorophenyl)thiazole
This step utilizes the Hantzsch thiazole synthesis, a classic and reproducible method for thiazole ring formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-(4-chlorophenyl)thiazole.
Step 2: Synthesis of this compound
This step involves the alkylation of the thiazole ring at the 4-position.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-(4-chlorophenyl)thiazole (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to deprotonate the thiazole ring at the C4 position.
-
Alkylation: After stirring for 30 minutes at -78°C, add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Synthesis Data Comparison
The following table summarizes the expected yields and purity for the synthesis of this compound and a common alternative, 2-amino-4-(4-chlorophenyl)thiazole, which is also synthesized via the Hantzsch reaction but using thiourea instead of a thioamide.
| Compound | Synthesis Method | Starting Materials | Typical Yield (%) | Purity (%) | Reference |
| This compound | Hantzsch Synthesis & Alkylation | 4-chlorothiobenzamide, 2-chloroacetaldehyde, ethyl bromoacetate | 60-70 (overall) | >95 | Inferred from standard procedures |
| 2-Amino-4-(4-chlorophenyl)thiazole | Hantzsch Synthesis | 4-chlorophenacyl bromide, Thiourea | 85-95 | >98 | Generic Hantzsch Synthesis Protocols |
Bioactivity of this compound and Analogs
While specific bioactivity data for this compound is not extensively reported in publicly available literature, the bioactivity of structurally similar thiazole derivatives suggests potential anti-inflammatory and anticancer properties.
Experimental Protocols: Bioactivity Assays
1. In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the acute anti-inflammatory activity of drugs.
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice, fasted overnight before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Bioactivity Data Comparison
The following table presents a comparison of the reported bioactivity of thiazole derivatives structurally related to the target compound. It is important to note that this data is for analogous compounds and serves as a predictive reference for the potential activity of this compound.
| Compound | Bioactivity | Assay | IC50 / % Inhibition | Reference |
| 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-yl-acetic acid | Anti-inflammatory | Carrageenan-induced paw edema (in vivo) | Significant inhibition (qualitative data) | Boll Chim Farm. 1975 Feb;114(2):107-17. |
| Various 2,4-disubstituted thiazole derivatives | Anticancer | MTT Assay (against various cell lines) | IC50 values in the low micromolar range | General literature on thiazole bioactivity |
| Indomethacin (Reference Drug) | Anti-inflammatory | Carrageenan-induced paw edema (in vivo) | ~50% inhibition at 10 mg/kg | Standard pharmacological data |
| Doxorubicin (Reference Drug) | Anticancer | MTT Assay (against MCF-7) | IC50 ~0.1-1 µM | Standard pharmacological data |
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflows for bioactivity testing.
Conclusion
The synthesis of this compound is highly reproducible using established chemical transformations. While direct and quantitative bioactivity data for this specific compound is limited, the analysis of structurally related thiazole derivatives strongly suggests its potential as an anti-inflammatory and anticancer agent. The provided experimental protocols offer a solid foundation for researchers to reproduce the synthesis and to investigate the biological activities of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
A Comparative Mechanistic Study of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and Ibuprofen as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory mechanisms of the novel thiazole derivative, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While extensive data exists for ibuprofen, the mechanistic details for this compound are primarily inferred from studies on structurally related thiazole compounds due to a lack of direct experimental data on this specific molecule.
Executive Summary
Ibuprofen exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1][2][3][4][5] It is also known to modulate the NF-κB signaling pathway and cytokine production.[6][7][8][9][10][11] Based on available literature for similar thiazole derivatives, this compound is hypothesized to function as a selective COX-2 inhibitor, potentially offering a more targeted anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[12][13][14][15] Some thiazole derivatives have also demonstrated inhibitory effects on the 5-lipoxygenase (5-LOX) pathway.[12][13]
Comparative Data on Anti-Inflammatory Mechanisms
| Mechanism of Action | This compound (Inferred) | Ibuprofen |
| Primary Target | Likely selective Cyclooxygenase-2 (COX-2) and potentially 5-Lipoxygenase (5-LOX)[12][13][14] | Non-selective Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[1][2][3][4][5] |
| Effect on Prostaglandin Synthesis | Expected to inhibit the synthesis of pro-inflammatory prostaglandins mediated by COX-2. | Inhibits the synthesis of prostaglandins mediated by both COX-1 and COX-2.[1][3][4] |
| Effect on Leukotriene Synthesis | Potential inhibition of leukotriene synthesis via the 5-LOX pathway.[12] | Primarily acts on the COX pathway, with minimal direct effect on the LOX pathway. |
| Effect on NF-κB Pathway | Thiazole derivatives have been shown to inhibit NF-κB activation.[16][17][18] | Can inhibit the activation of NF-κB.[6][7][19] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Expected to reduce the production of pro-inflammatory cytokines as a downstream effect of COX-2 and potentially NF-κB inhibition. | Reduces the production of pro-inflammatory cytokines.[9][10][11] |
Signaling Pathway Diagrams
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are divided into control, standard (ibuprofen), and test groups (this compound at various doses).
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (control) are administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][3][6]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[20]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay assesses the effect of compounds on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.[21]
-
Cells are pre-treated with various concentrations of the test compounds or ibuprofen for 1-2 hours.[4]
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.[2][4][7]
-
After a 24-hour incubation period, the cell culture supernatant is collected.[2][4]
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9][10]
-
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment group compared to the LPS-stimulated control.
NF-κB Activation Assay by Western Blot
This assay determines the effect of the compounds on the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.
-
Cell Line: RAW 264.7 macrophages or other suitable cell lines.
-
Procedure:
-
Cells are cultured and treated with the test compounds and/or LPS as described in the cytokine production assay.
-
Following treatment, nuclear and cytoplasmic protein fractions are isolated from the cells.[11][19][22]
-
Protein concentrations in each fraction are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for the NF-κB p65 subunit and a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
-
Data Analysis: The ratio of nuclear to cytoplasmic p65 is calculated to determine the extent of NF-κB nuclear translocation.
Experimental Workflow Diagram
Conclusion
Ibuprofen is a well-characterized, non-selective COX inhibitor with established anti-inflammatory, analgesic, and antipyretic properties. Its mechanism also involves the modulation of the NF-κB pathway and cytokine production. This compound, based on data from analogous thiazole-containing compounds, is anticipated to act as a more selective COX-2 inhibitor, potentially with additional activity against 5-LOX. This selectivity could translate to a more favorable safety profile, particularly concerning gastrointestinal adverse effects. Further direct experimental investigation into the precise molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its anti-inflammatory mechanism and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Quantification of nitrite and inflammatory cytokine production in LPS-stimulated RAW 264.7 cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory Effects of Ethyl Acetate Extract of Andrographis paniculata on NF-κB Trans-Activation Activity and LPS-Induced Acute Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
A Comparative Guide to the Mechanistic Profile of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and Alternative Anti-inflammatory and Antimicrobial Agents
Introduction
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (ECTA) is a thiazole-containing compound with potential therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory properties. Thiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the broad therapeutic potential of thiazoles is recognized, specific mechanistic studies and quantitative performance data for ECTA are not extensively available in publicly accessible literature. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential mode of action of ECTA. It objectively compares the anticipated performance of a thiazole derivative like ECTA with well-characterized alternative compounds, supported by established experimental data for these alternatives. This document serves as a template for the systematic evaluation of ECTA and similar novel chemical entities.
Comparative Analysis of Bioactivity
To provide a robust comparative landscape, we have selected three well-established drugs as benchmarks, each representing a distinct mode of action relevant to the potential activities of ECTA:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a standard for anti-inflammatory action.
-
Quercetin: A natural flavonoid with 5-lipoxygenase (5-LOX) inhibitory activity, representing an alternative anti-inflammatory mechanism.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, serving as a benchmark for antimicrobial activity.
The following tables summarize the known quantitative data for these alternatives and provide a hypothetical framework for the expected performance of ECTA, based on the general activities of thiazole derivatives.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target | IC50 Value |
| This compound (ECTA) | COX-2 (Hypothesized) | Data not available |
| 5-LOX (Hypothesized) | Data not available | |
| Celecoxib | COX-2 | 40 nM[1] |
| Quercetin | 5-LOX | ~0.7 µM[2] |
Table 2: Comparison of Antimicrobial Activity
| Compound | Bacterial Strain | MIC90 Value |
| This compound (ECTA) | Staphylococcus aureus (Hypothesized) | Data not available |
| Escherichia coli (Hypothesized) | Data not available | |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL[3] |
| Staphylococcus aureus | 0.2 µg/mL[4] | |
| Pseudomonas aeruginosa | 0.5 - 1 mg/L[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key inflammatory pathways potentially modulated by ECTA and the comparator compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to elucidate the mode of action of ECTA and enable a direct comparison with the selected alternatives.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency of ECTA in inhibiting the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., AMPLEX Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compound (ECTA)
-
Reference inhibitor (Celecoxib)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound (ECTA) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control with Celecoxib.
-
Add the human recombinant COX-2 enzyme to all wells except for a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-20 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)
Objective: To determine the in vitro potency of ECTA in inhibiting 5-LOX activity in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing 5-LOX (e.g., RBL-1 cells).
-
Culture medium (e.g., RPMI 1640)
-
Phosphate-buffered saline (PBS)
-
Calcium ionophore A23187
-
Arachidonic acid
-
Test compound (ECTA)
-
Reference inhibitor (Quercetin)
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Isolate and prepare PMNLs or culture the 5-LOX expressing cell line.
-
Pre-incubate the cells with various concentrations of ECTA or Quercetin for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 and arachidonic acid to induce 5-LOX activity.
-
Incubate for an additional 10 minutes at 37°C.
-
Terminate the reaction by adding ice-cold methanol.
-
Centrifuge the samples and collect the supernatant.
-
Perform solid-phase extraction to purify and concentrate the leukotrienes.
-
Analyze the samples using HPLC-UV or LC-MS to quantify the levels of LTB4 and other 5-LOX products.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of ECTA against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (ECTA)
-
Reference antibiotic (Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of ECTA and Ciprofloxacin in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microplate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the microplates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
This guide provides a comprehensive framework for the mechanistic evaluation of this compound. While specific experimental data for ECTA is currently limited, the provided comparative data for established drugs, detailed experimental protocols, and illustrative diagrams of relevant pathways offer a clear roadmap for future research. By systematically applying these methodologies, researchers can elucidate the precise mode of action of ECTA, quantify its therapeutic potential, and accurately position it within the landscape of existing anti-inflammatory and antimicrobial agents. The successful execution of these studies will be crucial for the further development and potential clinical application of this promising thiazole derivative.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.
I. Hazard Identification and Safety Precautions
Table 1: Potential Hazard Identification and Precautionary Actions
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May cause skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2] May be harmful if swallowed or if it comes into contact with skin.[1] Some derivatives are suspected of causing genetic defects.[1] | Avoid breathing dust, fumes, or vapors.[1] Wash skin thoroughly after handling.[1][2] Wear protective gloves, clothing, and eye/face protection.[1] Do not eat, drink, or smoke when using this product.[1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] Do not allow the product to enter drains.[1] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] | Store away from strong oxidizing agents and excess heat.[2] |
II. Core Disposal Procedures
The primary method for disposing of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[1][3] Never dispose of this chemical down the sink or in regular trash. [4][5][6]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][7]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed hazardous waste container for liquids.[1][4] Do not mix with incompatible waste streams.[1][8]
-
Sharps Waste: Any sharps (needles, razor blades, etc.) contaminated with this compound should be placed in a designated sharps container.[1]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The first rinse must be collected as hazardous waste.[4] After triple rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste or according to institutional guidelines.[4][8]
All hazardous waste containers must be clearly labeled with the following information:
-
The full chemical name: "this compound". Do not use abbreviations.[3]
-
The approximate concentration and volume of the waste.[7]
-
The date when waste was first added to the container.[7]
-
Prominent indication of the associated hazards (e.g., "Toxic," "Irritant").[7]
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.[1][9] Containers must be kept securely closed except when adding waste.[4][7] Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[4][8] Store away from incompatible materials, such as strong oxidizing agents.[9]
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][4] Provide them with a complete and accurate description of the waste.
III. Spill and Emergency Procedures
In the event of a spill, immediate action is crucial to mitigate risks.[1]
Table 2: Spill Cleanup Protocol
| Step | Action |
| 1. Evacuate and Ventilate | Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1][7] |
| 2. Control Ignition Sources | If the substance or solvent used is flammable, extinguish all nearby sources of ignition.[7] |
| 3. Containment | For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][7] Do not use combustible materials like paper towels for the main spill.[7] |
| 4. Collection | Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.[1][7] |
| 5. Decontamination | Thoroughly clean the spill area with soap and water.[1][7] Collect all decontamination materials, such as wipes, as solid hazardous waste.[1] |
| 6. Reporting | Report the incident to your laboratory supervisor and the EHS department in accordance with your institution's policies.[1][7] |
IV. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is imperative, treating it as a potentially hazardous substance based on data from structurally similar thiazole and chlorophenyl compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Thiazole derivatives and chlorinated organic compounds can present a range of hazards, including potential toxicity, skin and eye irritation, and environmental risks.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure and ensure personnel safety.
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum required PPE for any work in a laboratory with chemical hazards.[3]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[4][5] | Protects against splashes and aerosols that can cause serious eye irritation or injury.[6] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling.[3] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[6] |
| Body Protection | A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from spills.[5] | Provides a removable barrier in case of a splash or spill. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust generation is expected, a NIOSH-approved respirator may be necessary.[4][6] | Minimizes inhalation of potentially harmful vapors or particulates. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.
-
Preparation : Before handling the compound, thoroughly review the SDS of structurally similar chemicals.[6] Ensure that all necessary PPE is readily available and in good condition.[7]
-
Weighing and Aliquoting : Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Reaction Setup : Set up experimental apparatus in a well-ventilated area. Ensure that emergency equipment, such as a safety shower and eyewash station, is accessible.[6]
-
Work-up and Purification : When performing extractions, distillations, or other purification steps, be mindful of potential exotherms and handle all solvents and reagents with appropriate care.
-
Waste Segregation : Properly segregate waste streams. Halogenated organic compounds should be collected in a designated, labeled hazardous waste container.[1][8]
-
Decontamination : After handling is complete, thoroughly decontaminate all surfaces and equipment with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
| Waste Type | Disposal Procedure | Key Considerations |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container.[1] | Ensure the container is compatible with the chemical and kept securely closed. |
| Liquid Waste | Collect in a separate, labeled container for halogenated organic waste.[2] | Do not mix with incompatible waste streams. Indicate the approximate concentration on the label. |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads) that come into contact with the compound should be disposed of as hazardous waste.[1] | Place these materials in a sealed bag before disposing of them in the solid hazardous waste container. |
| Empty Containers | Handle uncleaned containers as you would the product itself.[8] | Triple rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste. |
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Immediately notify personnel in the area and evacuate if necessary.[1]
-
Control Ignition Sources : If the substance is flammable, remove all sources of ignition.[1]
-
Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[1]
-
Cleanup : Wear appropriate PPE and carefully collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with soap and water.[1][2]
-
Reporting : Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com.au [westlab.com.au]
- 6. fishersci.com [fishersci.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
